Product packaging for D-Glucose, 4-O-alpha-D-glucopyranosyl-(Cat. No.:CAS No. 37417-41-7)

D-Glucose, 4-O-alpha-D-glucopyranosyl-

Cat. No.: B7885453
CAS No.: 37417-41-7
M. Wt: 342.30 g/mol
InChI Key: DKXNBNKWCZZMJT-WUJBLJFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

D-Glucose, 4-O-alpha-D-glucopyranosyl-, more commonly known as Maltose, is a fundamental disaccharide composed of two D-glucose units linked by an alpha-1,4-glycosidic bond . With the molecular formula C12H22O11 and a molecular weight of 342.30 g/mol, it serves as a critical model compound and substrate in biochemical and glycobiology research . This compound is extensively utilized in enzymology studies to investigate the mechanism and specificity of carbohydrases, such as glucoamylases, which catalyze the hydrolysis of glycosidic bonds to form beta-D-glucose . Its well-defined structure makes it an ideal standard for analyzing complex oligosaccharides and polysaccharides like amylose using advanced techniques such as ultra-high field NMR spectroscopy . Researchers employ this compound to study transglucosylation reactions and to understand the functional flexibility of catalytic enzymes . Furthermore, its specific glycosidic linkage is essential for research in metabolic pathways and carbohydrate synthesis. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22O11 B7885453 D-Glucose, 4-O-alpha-D-glucopyranosyl- CAS No. 37417-41-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h1,4-12,14-21H,2-3H2/t4-,5+,6+,7+,8+,9-,10+,11+,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKXNBNKWCZZMJT-WUJBLJFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

37417-41-7
Details Compound: Polymaltose
Record name Polymaltose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37417-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID1023233
Record name Maltose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69-79-4
Record name Maltose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69-79-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Maltose [JAN:NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069794
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Maltose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MALTOSE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66Y63L379N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biochemical Pathways and Metabolism of D Glucose, 4 O Alpha D Glucopyranosyl

Biosynthesis Mechanisms

The formation of maltose (B56501) is predominantly achieved through the enzymatic breakdown of larger polysaccharides. Additionally, specific enzymatic strategies have been developed for its synthesis from simpler sugar precursors.

Enzymatic Production from Higher Oligosaccharides (e.g., Starch, Maltodextrins)

The principal industrial and biological source of maltose is the enzymatic hydrolysis of starch, a polymer of glucose. Starch consists of two types of molecules: the linear polysaccharide amylose (B160209) and the branched polysaccharide amylopectin. The process typically involves liquefaction and saccharification steps, where enzymes break down these large structures into smaller oligosaccharides, including maltose. savemyexams.comebi.ac.uk

Alpha-amylases (α-amylases) and beta-amylases (β-amylases) are the primary enzymes responsible for the degradation of starch into maltose. nih.gov

Alpha-Amylases (E.C. 3.2.1.1) are endoamylases that act by randomly cleaving the internal α-1,4-glycosidic bonds within the starch chain. ebi.ac.uknih.gov This action rapidly decreases the viscosity of starch solutions and produces a mixture of dextrins, maltodextrins, maltose, and glucose. ebi.ac.ukyoutube.com Because they bypass the α-1,6 branch points in amylopectin, their action alone does not lead to complete starch conversion. ebi.ac.uk In industrial processes, α-amylase is often used for the initial liquefaction of starch and has become a key enzyme for producing maltose syrup. youtube.comnih.gov

Beta-Amylases (E.C. 3.2.1.2) are exoamylases that hydrolyze α-1,4-glycosidic bonds by sequentially removing maltose units from the non-reducing ends of starch chains. nih.govwikipedia.org This process is highly efficient on amylose, converting it almost entirely into maltose. However, the action of β-amylase is halted at the α-1,6 branch points of amylopectin, resulting in the formation of large, branched "β-limit dextrins." wikipedia.org To achieve higher maltose yields from starch, β-amylase is frequently used in conjunction with debranching enzymes like pullulanase, which specifically cleave these α-1,6 linkages. youtube.comresearchgate.net

FeatureAlpha-AmylaseBeta-Amylase
Enzyme TypeEndoamylase (acts internally)Exoamylase (acts from ends)
Mode of ActionRandomly cleaves internal α-1,4 glycosidic bonds ebi.ac.ukSequentially cleaves α-1,4 bonds from the non-reducing end wikipedia.org
Primary ProductA mix of maltose, glucose, and oligosaccharides (dextrins) ebi.ac.ukyoutube.comMaltose nih.gov
Effect on AmylopectinBypasses α-1,6 branch points ebi.ac.ukAction is blocked by α-1,6 branch points, producing β-limit dextrins wikipedia.org
Industrial RoleKey for starch liquefaction and production of maltose syrups youtube.comnih.govUsed in saccharification, often with debranching enzymes, for high-maltose syrup production wikipedia.orgresearchgate.net

Disproportionating enzyme (D-enzyme), a type of 4-α-glucanotransferase (EC 2.4.1.25), plays a role in the metabolism of maltooligosaccharides, which are products of starch breakdown. tandfonline.comnih.gov Rather than directly synthesizing maltose from starch, D-enzyme catalyzes the transfer of a segment from one 1,4-α-D-glucan to another carbohydrate, which can be glucose or another glucan. tandfonline.com

This enzyme preferentially uses maltotriose (B133400) (a three-glucose oligosaccharide) as a substrate, converting two molecules of maltotriose into one molecule of glucose and one of maltopentaose (B1148383) (a five-glucose oligosaccharide). researchgate.net It is unable to use maltose as a substrate. researchgate.net Therefore, its role in maltose-related pathways is not direct synthesis but rather the rearrangement and metabolism of other small oligosaccharides that are present during the broader process of starch degradation. researchgate.netasm.org This activity is crucial for starch metabolism in plants and bacteria. nih.govnih.gov

Synthetic Enzymatic Strategies for D-Glucose, 4-O-alpha-D-glucopyranosyl- Production

Beyond the degradation of large polysaccharides, maltose can be synthesized from smaller, defined precursors using specific enzymes. These strategies offer high specificity and control over the final product.

One key method is the reverse phosphorolysis reaction catalyzed by maltose phosphorylase (MP) (EC 2.4.1.8). youtube.com This enzyme normally degrades maltose in the presence of inorganic phosphate (B84403) (Pi) to produce β-D-glucose-1-phosphate (β-G1P) and glucose. However, the reaction is reversible. youtube.com By using high concentrations of β-G1P as a glucosyl donor and glucose as an acceptor, the enzyme can synthesize maltose. researchgate.net This approach is of significant interest for the production of various oligosaccharides.

Another synthetic route involves maltose synthase (EC 2.4.1.137). An enzyme isolated from spinach was shown to catalyze the de novo synthesis of maltose by converting two molecules of α-D-glucose-1-phosphate (α-G1P) into one molecule of maltose and two molecules of orthophosphate. nih.gov This reaction proceeds via a glucose-enzyme intermediate in a double displacement mechanism. nih.gov

Finally, cyclodextrin glucanotransferases (CGTases) (EC 2.4.1.19), which primarily convert starch into cyclic oligosaccharides called cyclodextrins, also produce maltose and glucose as byproducts of their cyclization, coupling, and disproportionation reactions. researchgate.net

EnzymeReaction CatalyzedSubstratesProducts
Maltose Phosphorylase (in reverse)Reverse Phosphorolysisβ-D-glucose-1-phosphate + D-glucoseMaltose + Inorganic Phosphate researchgate.net
Maltose SynthaseDe novo synthesis2x α-D-glucose-1-phosphateMaltose + 2x Orthophosphate nih.gov
Cyclodextrin Glucanotransferase (CGTase)Cyclization / DisproportionationStarch / MaltodextrinsCyclodextrins, Maltose, Glucose researchgate.net

Catabolic Pathways and Degradation

The breakdown of maltose is a fundamental metabolic process for energy production in many organisms. It involves the hydrolytic cleavage of the glycosidic bond to release its constituent glucose units.

Hydrolytic Cleavage by Glycoside Hydrolases

The catabolism of maltose is primarily carried out by maltase enzymes, which are a type of α-glucosidase. These enzymes belong to the broader class of glycoside hydrolases (GHs), which catalyze the hydrolysis of glycosidic bonds. The hydrolysis of one molecule of maltose yields two molecules of α-D-glucose. tandfonline.com

In humans and many other animals, this process occurs mainly in the small intestine. Maltase enzymes are located on the brush border of intestinal enterocytes. The released glucose molecules can then be absorbed by the cells and enter glycolysis to be used for energy or stored as glycogen (B147801). nih.gov The lack of maltase enzymes is exceptionally rare in humans, as at least four different maltases are known to exist. nih.gov

Key enzymes involved in maltose digestion include members of the glycoside hydrolase family 13 (GH13), such as the maltase-glucoamylase complex (MGAM) and sucrase-isomaltase (SI), which are capable of cleaving the α-1,4 linkage in maltose. In some bacteria, intracellular enzymes like maltodextrin (B1146171) glucosidase (MalZ) can also cleave glucose units from related oligosaccharides.

Enzyme/ComplexEnzyme ClassGH Family (if applicable)LocationFunction
Maltase-glucoamylase (MGAM)α-GlucosidaseGH13Intestinal brush borderHydrolyzes maltose and other α-1,4 linked oligosaccharides into glucose
Sucrase-isomaltase (SI)α-GlucosidaseGH13Intestinal brush borderHydrolyzes maltose, isomaltose, and sucrose (B13894) into monosaccharides
Maltaseα-GlucosidaseVaries (e.g., GH13)Saliva, pancreas, small intestineGeneral term for enzymes that hydrolyze maltose to glucose wikipedia.org

Phosphorolytic Degradation via Maltodextrin Phosphorylase

Maltodextrin phosphorylase (MalP) catalyzes the phosphorolysis of α-1,4-glycosidic bonds in maltodextrins, sequentially removing non-reducing glucosyl residues as glucose-1-phosphate (G1P). wikipedia.org This reaction is reversible but physiologically favors phosphorolysis. wikipedia.org In E. coli, MalP is a key enzyme in maltodextrin metabolism, acting on degradation products typically composed of four or more glucosyl units. wikipedia.orgnih.gov Unlike many phosphorylases, MalP does not exhibit allosteric regulation. wikipedia.org The G1P produced can then be converted to glucose-6-phosphate by phosphoglucomutase, allowing it to enter the glycolytic pathway. rsc.org

Interconversion within Carbohydrate Metabolism Pathways

The glucose and glucose-1-phosphate generated from the breakdown of D-Glucose, 4-O-alpha-D-glucopyranosyl- and related maltodextrins are readily integrated into central carbohydrate metabolism. Glucose is phosphorylated to glucose-6-phosphate by glucokinase, a reaction that traps it within the cell for further metabolism. rsc.org Glucose-6-phosphate is a pivotal intermediate that can enter glycolysis for ATP production, the pentose (B10789219) phosphate pathway to generate NADPH and precursors for nucleotide synthesis, or be converted back to glucose-1-phosphate for glycogen synthesis. The interconversion between glucose-6-phosphate and glucose-1-phosphate is a critical juncture linking catabolic and anabolic pathways. nih.gov

Comparative Metabolic Architectures

The strategies for metabolizing D-Glucose, 4-O-alpha-D-glucopyranosyl- vary significantly between different domains of life, reflecting their distinct ecological niches and metabolic needs.

D-Glucose, 4-O-alpha-D-glucopyranosyl- Metabolism in Plants (e.g., Starch Breakdown, Chloroplast Export)

In plants, D-Glucose, 4-O-alpha-D-glucopyranosyl- is the primary product of transitory starch breakdown, which occurs in chloroplasts during the night to provide a continuous supply of carbon and energy when photosynthesis is inactive. nih.govnih.govpsu.edu

Starch Breakdown: Transitory starch is degraded by the concerted action of several enzymes, including β-amylases (BAM), which produce D-Glucose, 4-O-alpha-D-glucopyranosyl-. nih.govethz.ch

Chloroplast Export: This newly synthesized D-Glucose, 4-O-alpha-D-glucopyranosyl- is the predominant form of carbon exported from the chloroplast to the cytosol during the night. nih.govpsu.eduresearchgate.net This export is facilitated by a specific maltose transporter in the chloroplast envelope called MEX1. nih.govpsu.edu Experimental data shows that maltose and glucose constitute about 85% of the total products exported from isolated spinach chloroplasts after starch breakdown. nih.gov

Cytosolic Metabolism: In the cytosol, D-Glucose, 4-O-alpha-D-glucopyranosyl- is metabolized by a disproportionating enzyme (DPE2), which is crucial for converting it into forms suitable for sucrose synthesis and other metabolic processes. nih.govpsu.eduoup.com

The metabolism of D-Glucose, 4-O-alpha-D-glucopyranosyl- in plants is tightly regulated by factors such as the circadian clock, day length, and temperature, highlighting its central role in adapting plant growth to environmental conditions. nih.govpsu.edu

D-Glucose, 4-O-alpha-D-glucopyranosyl- Utilization in Prokaryotes (e.g., Bacteria, Archaea)

Prokaryotes exhibit diverse mechanisms for the uptake and utilization of D-Glucose, 4-O-alpha-D-glucopyranosyl- and related maltodextrins, which are important nutrients in many environments. nih.govkhanacademy.org

Bacteria (e.g., Escherichia coli): The E. coli maltose system is a well-studied model for nutrient uptake and metabolism. nih.govasm.org It involves a high-affinity ATP-binding cassette (ABC) transport system responsible for importing maltose and maltodextrins from the periplasm into the cytoplasm. nih.govnih.gov This system consists of the periplasmic maltose-binding protein (MalE), the membrane-spanning proteins MalF and MalG, and the ATP-hydrolyzing subunit MalK. nih.govnih.gov Once inside the cell, maltose and maltodextrins are catabolized by a suite of cytoplasmic enzymes, including amylomaltase (MalQ), maltodextrin phosphorylase (MalP), and maltodextrin glucosidase (MalZ), which convert them into glucose and glucose-1-phosphate. rsc.orgnih.govcaister.com The entire system is positively regulated at the transcriptional level by the MalT protein, which is activated by maltotriose. nih.govasm.org

Archaea (e.g., Thermococcus litoralis): Hyperthermophilic archaea like T. litoralis also possess high-affinity ABC transport systems for D-Glucose, 4-O-alpha-D-glucopyranosyl-. nih.govnih.gov This system in T. litoralis is notable for its extremely high affinity for both maltose and trehalose (B1683222) (Km of ~20 nM) at high temperatures (85°C). nih.govnih.gov The system includes a lipid-anchored substrate-binding protein on the exterior of the cytoplasmic membrane, which is a common feature in the transport systems of gram-positive bacteria and archaea. nih.govnih.gov

Table 1: Key Enzymes in D-Glucose, 4-O-alpha-D-glucopyranosyl- Metabolism

Enzyme Gene (in E. coli) Function Products Organismal Context
Alpha-Glucosidase (Maltase) - Hydrolyzes α-1,4 glycosidic bond in maltose 2x Glucose Animals, Plants, Microorganisms
Maltodextrin Glucosidase malZ Cleaves glucose from reducing end of maltodextrins Glucose E. coli and other bacteria
Maltodextrin Phosphorylase malP Phosphorolysis of α-1,4 bonds in maltodextrins Glucose-1-Phosphate E. coli, C. glutamicum
Amylomaltase malQ Transfers glucosyl units from one maltodextrin to another Glucose, Maltodextrins E. coli
β-Amylase BAM Breaks down starch into maltose Maltose Plants
Disproportionating Enzyme 2 DPE2 Metabolizes maltose in the cytosol Glucose, Glucose polymers Plants

Table 2: Compound Names Mentioned

Systematic Name Common Name
D-Glucose, 4-O-alpha-D-glucopyranosyl- Maltose
α-D-Glucopyranosyl-(1→4)-α-D-glucopyranosyl-(1→4)-D-glucose Maltotriose
α-D-Glucopyranose 1-phosphate Glucose-1-Phosphate
D-Glucose 6-phosphate Glucose-6-Phosphate
D-Glucose Glucose
- Trehalose
- Starch
- Glycogen

D-Glucose, 4-O-alpha-D-glucopyranosyl- Fermentation and Metabolism in Yeast

The fermentation of D-glucose, 4-O-alpha-D-glucopyranosyl-, commonly known as maltose, by yeast, particularly Saccharomyces cerevisiae, is a cornerstone of various industrial processes, including baking and brewing. This disaccharide, composed of two α-glucose units linked by an α-1,4 glycosidic bond, serves as a primary carbon source for yeast in many fermentation environments. The metabolic pathway for maltose utilization is a well-regulated process involving specific transport proteins and enzymes encoded by a family of genes known as the MAL loci.

The metabolism of maltose in S. cerevisiae begins with its transport across the plasma membrane. Unlike glucose, which is transported via facilitated diffusion, maltose is actively transported into the cell through a proton symport mechanism. nih.gov This process is mediated by specific maltose permeases. Once inside the cell, maltose is hydrolyzed by the enzyme maltase (an α-glucosidase) into two molecules of glucose. researchgate.net These glucose molecules then enter the glycolytic pathway to be converted into pyruvate, which is subsequently fermented into ethanol (B145695) and carbon dioxide under anaerobic conditions. nih.gov

The genetic basis for maltose metabolism in Saccharomyces cerevisiae resides in five unlinked and highly homologous MAL loci: MAL1, MAL2, MAL3, MAL4, and MAL6. researchgate.net Each active MAL locus is comprised of three genes: a regulatory gene (MALx3), a gene encoding maltose permease (MALx1), and a gene encoding maltase (MALx2). researchgate.net The expression of the MAL genes is subject to induction by maltose and repression by glucose, ensuring that the yeast preferentially utilizes glucose when it is available. researchgate.net

Research Findings

One area of investigation has been the transport of maltose across the yeast cell membrane. Research has shown that different permeases exhibit varying affinities for maltose. For instance, biphasic kinetics for active maltose transport have been observed, suggesting the presence of both high-affinity (Km ~4 mM) and low-affinity (Km ~11 mM) transport systems. oup.com The general α-glucoside permease, encoded by the AGT1 gene, is capable of transporting maltose and other α-glucosides and has a reported Km for maltose in the range of 6-10 mM. oup.com

The efficiency of maltose fermentation is also heavily dependent on the activities of maltase and maltose permease. Research has demonstrated a direct correlation between higher noninduced levels of these enzymes and a more rapid initiation of maltose fermentation. asm.org For example, nonlagging yeast strains, which begin fermenting maltose quickly, exhibit significantly higher maltase and maltose permease activities compared to lagging strains. asm.org

Furthermore, studies have explored the impact of genetic modifications on maltose fermentation. For instance, deletion of genes within the COMPASS methylation complex, which is involved in gene silencing, has been shown to enhance the fermentation of high concentrations of maltose, leading to increased ethanol production. nih.gov This is attributed to the increased expression of maltose utilization genes during the later stages of fermentation. nih.gov

The data tables below present findings from various research studies, offering a quantitative look into the fermentation and metabolism of D-glucose, 4-O-alpha-D-glucopyranosyl- in yeast.

Table 1: Ethanol Production from Maltose Fermentation in Wild-Type and Mutant Saccharomyces cerevisiae Strains

Yeast StrainConditionEthanol Produced ( g/liter )Reference
Wild Type22°P maltose fermentation57 nih.gov
swd1Δ22°P maltose fermentation74 nih.gov
swd3Δ22°P maltose fermentation74 nih.gov
sdc1Δ22°P maltose fermentation70 nih.gov
bre2Δ22°P maltose fermentation70 nih.gov
set1Δ22°P maltose fermentation70 nih.gov
spp1Δ22°P maltose fermentation68 nih.gov

Table 2: Maltase and Maltose Permease Activities in Lagging and Nonlagging Baker's Yeast Strains

Yeast Strain TypeMaltase Activity (nmol/min/mg protein)Maltose Permease Activity (nmol/min/mg protein)Reference
Nonlagging≥ 7-fold higher than lagging≥ 120-fold higher than lagging asm.org
LaggingBaselineBaseline asm.org

Table 3: Kinetic Parameters of Maltose Transport in Saccharomyces cerevisiae

Transport SystemKm for Maltose (mM)Reference
High-affinity~4 oup.com
Low-affinity~11 oup.com
AGT1 permease6-10 oup.com

Table 4: Effect of Prolonged Maltose-Limited Cultivation on Maltose Transport and Maltase Activity

Culture Age (generations)Maltose Transport Capacity (relative increase)Maltase Activity (U · mg of protein−1)Reference
1012.9 ± 0.7 nih.gov
352.5-fold increase- nih.gov
452.5-fold increase~1.5-fold increase nih.gov
90No further increase4.4 ± 0.9 nih.gov

Table 5: Comparative Transport Rates of a Wild-Type S. cerevisiae Strain and an Adapted Strain

StrainSubstrateTransport Rate (μmol min−1 mg−1 dry cell yeast)Reference
Wild Type (FI20)pNP-glucose (maltose analogue)0.0908 nih.gov
Wild Type (FI20)pNP-maltose (maltotriose analogue)0.1631 nih.gov
Adapted (FI20-G30)pNP-glucose (maltose analogue)0.2598 nih.gov
Adapted (FI20-G30)pNP-maltose (maltotriose analogue)0.2938 nih.gov

Molecular Transport Systems and Mechanisms of D Glucose, 4 O Alpha D Glucopyranosyl

Periplasmic and Extracellular Binding Proteins

Periplasmic binding proteins are essential components of the transport system, responsible for the initial recognition and capture of maltose (B56501) in the periplasmic space of Gram-negative bacteria.

Maltose Binding Protein (MBP) Structure-Function Relationship

The Maltose Binding Protein (MBP), encoded by the malE gene in Escherichia coli, is a monomeric protein with a molecular mass of approximately 42.5 kilodaltons. wikipedia.org Its structure is characterized by two distinct globular domains, an N-terminal and a C-terminal domain, connected by a flexible hinge region composed of three short polypeptide segments. wikipedia.orgyoutube.com These two domains create a deep groove that serves as the binding site for maltose and maltodextrins. wikipedia.orgyoutube.com

The binding of maltose induces a significant conformational change in MBP. wikipedia.orgyoutube.com This change involves a rigid body motion of the two domains, causing the groove to close around the ligand. wikipedia.orgyoutube.comresearchgate.net This "Venus flytrap" mechanism sequesters the bound sugar molecule, preparing it for delivery to the membrane-bound transporter complex. wikipedia.orgyoutube.com Both the precursor and mature forms of MBP are capable of binding maltose. wikipedia.org The structural integrity of these domains and the flexibility of the hinge are crucial for the protein's function in ligand binding and subsequent interaction with the ABC transporter. nih.gov

FeatureDescription
Protein Maltose Binding Protein (MBP)
Encoding Gene malE (in E. coli)
Molecular Mass ~42.5 kDa
Structure Monomeric, two globular domains (N- and C-terminal)
Binding Site Deep groove between the two domains
Conformational Change "Venus flytrap" motion upon ligand binding

Ligand Recognition and Conformational Dynamics in D-Glucose, 4-O-alpha-D-glucopyranosyl- Binding

Ligand recognition in MBP is a highly specific process, fine-tuned by both the protein's structure and its conformational dynamics. nih.gov The binding pocket within the groove of MBP contains residues that form specific hydrogen bonds and van der Waals interactions with the hydroxyl groups and the alpha-1,4 glycosidic bond of maltose. nih.gov While MBP exhibits high affinity for maltose and linear maltodextrins, it does not recognize closely related sugars like lactose (B1674315) or sucrose (B13894). nih.gov

ATP-Binding Cassette (ABC) Transporters

Once captured by MBP, maltose is delivered to a membrane-spanning ATP-binding cassette (ABC) transporter, which utilizes the energy of ATP hydrolysis to translocate the sugar into the cytoplasm.

Subunit Composition and Assembly of D-Glucose, 4-O-alpha-D-glucopyranosyl- ABC Importers (e.g., MalFGK2, MusEFGK2I)

The canonical maltose ABC importer in E. coli is the MalFGK2 complex. nih.gov This complex is composed of four core subunits:

Two transmembrane domains (TMDs): MalF and MalG, which form the channel through which the substrate crosses the membrane. nih.gov

Two nucleotide-binding domains (NBDs): Two copies of the MalK protein, which are located on the cytoplasmic side of the membrane and are responsible for binding and hydrolyzing ATP. nih.gov

The stoichiometry of the functional transporter is MalFGK2. nih.gov The MalF and MalG proteins are integral membrane proteins, while the two MalK subunits form a homodimer that associates with the cytoplasmic face of the TMDs. nih.gov

In other bacteria, such as Corynebacterium glutamicum, a different but functionally analogous ABC transporter, MusEFGK2I, is responsible for maltose uptake. nih.govresearchgate.net The composition of this transporter includes:

Substrate-binding protein: MusE. nih.govresearchgate.net

Permeases (TMDs): MusF and MusG. nih.govresearchgate.net

ATPase subunit (NBD): MusK. nih.govresearchgate.net

An additional essential membrane protein: MusI, a component with no homology to previously characterized proteins, highlighting the diversity in ABC transporter assembly. researchgate.net

Transporter SystemOrganismSubstrate-Binding ProteinTransmembrane Domains (TMDs)Nucleotide-Binding Domains (NBDs)Additional Components
MalFGK2 Escherichia coliMalE (MBP)MalF, MalGMalK (2 subunits)None
MusEFGK2I Corynebacterium glutamicumMusEMusF, MusGMusK (assumed 2 subunits)MusI

Substrate Specificity and Selectivity in D-Glucose, 4-O-alpha-D-glucopyranosyl- Transport

Structural studies of the MBP-MalFGK2 complex have revealed that the transporter itself interacts directly with the substrate. nih.gov Specifically, the transmembrane subunit MalG forms hydrogen bonds with the reducing end of the malto-oligosaccharide, while MalF interacts with glucosyl units at the non-reducing end. nih.gov These interactions within the translocation channel serve as a second "gate" or checkpoint, explaining why some modified malto-oligosaccharides that can bind to MBP are not transported into the cell. nih.gov Therefore, the high substrate specificity of the maltose transport system is a concerted effort of both the periplasmic binding protein and the membrane-bound transporter complex. nih.gov

Energetics and Hydrolysis-Coupled Translocation Mechanisms

The transport of maltose into the cytoplasm is an active process that is energetically coupled to the hydrolysis of ATP. nih.govnih.gov The ATPase activity of the MalK subunits is tightly regulated and is significantly stimulated by the binding of the maltose-loaded MBP to the periplasmic side of the MalFGK2 complex. nih.gov In the absence of substrate-bound MBP, the transporter has a very low basal ATPase activity. nih.gov

The transport cycle involves a series of conformational changes driven by ATP binding and hydrolysis:

Resting State: In the absence of maltose-bound MBP, the transporter is in an inward-facing conformation with low ATPase activity. nih.gov

MBP Binding: The binding of maltose-loaded MBP to the periplasmic side of the transporter triggers a conformational change.

ATP Binding: ATP binds to the MalK subunits, which promotes a transition to an outward-facing conformation. nih.gov This conformational change facilitates the transfer of maltose from MBP into the translocation channel formed by MalF and MalG. nih.gov

ATP Hydrolysis: The hydrolysis of ATP to ADP and inorganic phosphate (B84403) is required to reset the transporter. nih.govspringerprofessional.de This event drives the transporter back to its inward-facing conformation, releasing the maltose into the cytoplasm. nih.gov

This tightly coupled mechanism ensures the unidirectional and efficient import of maltose against a concentration gradient, powered by the chemical energy stored in ATP. nih.govnih.gov

Other Membrane Transport Facilitators

The transport of D-glucose, 4-O-alpha-D-glucopyranosyl- across cellular membranes is a critical process for cellular nutrition and metabolism in a variety of organisms. This process is mediated by several distinct classes of membrane proteins, each with unique mechanisms and structural properties. These facilitators ensure the efficient passage of this disaccharide from the extracellular environment or from subcellular compartments to the cytoplasm.

Maltoporins and Outer Membrane Permeation

In Gram-negative bacteria such as Escherichia coli, the outer membrane presents a formidable barrier to nutrient uptake. The permeation of D-glucose, 4-O-alpha-D-glucopyranosyl- (maltose) and larger malto-oligosaccharides across this barrier is facilitated by a specific porin known as maltoporin, or LamB. pnas.orgnih.gov Maltoporin is a homotrimeric protein, where each monomer forms an independent aqueous channel through the outer membrane. pnas.org These channels allow for the passive diffusion of maltose and maltodextrins from the external medium into the periplasmic space. nih.gov

The structure of the maltoporin channel contains a series of hydrophobic residues, often referred to as a "greasy slide," which facilitates the movement of the amphipathic maltodextrins. Specific amino acid residues within the channel form hydrogen bonds with the hydroxyl groups of the sugar, providing selectivity for malto-oligosaccharides over other types of sugars. pnas.org Once in the periplasm, the sugar is captured by a high-affinity periplasmic binding protein (MBP or MalE), which then delivers it to an ABC transporter for active transport across the inner cytoplasmic membrane. pnas.orgnih.govnih.gov The entire system, from outer membrane permeation to cytoplasmic entry, is a well-coordinated process ensuring efficient capture of available maltose. nih.gov

Maltoporin (LamB) System Components in E. coli Function Location
Maltoporin (LamB) Forms a selective channel for maltose and malto-oligosaccharides diffusion. pnas.orgnih.govOuter Membrane
Maltose-Binding Protein (MBP/MalE) Binds maltose in the periplasm with high affinity and delivers it to the inner membrane transporter. pnas.orgnih.govPeriplasm
MalFGK₂ Complex An ATP-binding cassette (ABC) transporter that actively transports maltose across the inner membrane into the cytoplasm. pnas.orgnih.govnih.govInner Cytoplasmic Membrane

Carrier-Mediated Transport Systems (e.g., MEX1 in Plants)

In plants, the transport of D-glucose, 4-O-alpha-D-glucopyranosyl- is central to the mobilization of starch reserves. During the night, starch stored in chloroplasts is broken down into maltose, which must be exported to the cytosol to be converted into sucrose for transport to other parts of the plant. nih.govnih.gov This critical export step is mediated by a carrier protein named MALTose EXporter 1 (MEX1). nih.gov

MEX1 is a protein located in the inner envelope membrane of the chloroplast. nih.govresearchgate.net Genetic studies in Arabidopsis thaliana have demonstrated that MEX1 is the primary and essential transporter for maltose export from chloroplasts at night. nih.gov Mutants lacking a functional MEX1 protein (mex1 mutants) exhibit a severe phenotype characterized by stunted growth, chlorosis, and a significant accumulation of maltose and starch within the chloroplasts. nih.govnih.gov This underscores the transporter's vital role in linking starch metabolism in the chloroplast to the carbohydrate metabolism of the entire plant. nih.gov

Research has shown that MEX1 is not closely related to other known sugar transporters, representing a distinct class of transport proteins. nih.gov Homologous genes for MEX1 have been identified in various other plant species, including important crops like rice (Oryza sativa) and potato, suggesting that this mechanism of maltose export from plastids is a widespread and significant process in the plant kingdom. nih.gov Functional studies have confirmed that the rice homolog, OsMEX1, can act as a maltose transporter and successfully rescue the mutant phenotype when expressed in Arabidopsis mex1 mutants, demonstrating a strong conservation of function across different plant species. researchgate.net

MEX1 Transporter Details Description
Protein Name MALTose EXporter 1 (MEX1)
Organism Example Arabidopsis thaliana, Oryza sativa (rice) nih.govresearchgate.net
Subcellular Location Inner chloroplast envelope membrane nih.govresearchgate.net
Substrate D-Glucose, 4-O-alpha-D-glucopyranosyl- (Maltose) nih.govnih.gov
Function Exports maltose from the chloroplast to the cytosol, which is a major product of transitory starch degradation. nih.govnih.gov
Physiological Importance Essential for the mobilization of starch reserves at night to support plant growth and metabolism. nih.govnih.gov

Phosphotransferase Systems (PTS) in D-Glucose, 4-O-alpha-D-glucopyranosyl- Uptake

In many bacteria, the uptake and phosphorylation of sugars are coupled in a single process catalyzed by the phosphoenolpyruvate (B93156) (PEP):carbohydrate phosphotransferase system (PTS). nih.govnih.gov This system is a major pathway for carbohydrate transport in various Gram-positive and Gram-negative bacteria. nih.govnih.gov The PTS catalyzes the translocation of its sugar substrates across the cytoplasmic membrane while concurrently phosphorylating them, using PEP as the phosphoryl donor. nih.gov

The PTS consists of two general cytoplasmic proteins, Enzyme I (EI) and the Histidine-containing phosphocarrier protein (HPr), and a series of sugar-specific components known as Enzymes II (EII). nih.gov For maltose uptake, a specific maltose-permease, an Enzyme II complex, is required. uniprot.orguniprot.org The phosphoryl group from PEP is transferred sequentially to EI, then to HPr, and finally to the sugar-specific EII complex. The EII complex, which typically consists of several domains (EIIA, EIIB, and EIIC), carries out the translocation of the sugar and its final phosphorylation. nih.govuniprot.org

The PTS is involved in maltose transport in several bacterial species, including Bacillus subtilis and Escherichia coli. nih.govuniprot.orguniprot.org However, it is not the universal system for maltose uptake. For instance, while E. coli can use a PTS for maltose, its primary system is the ABC transporter (MalFGK₂). uniprot.org In other bacteria, such as Corynebacterium glutamicum, maltose uptake is handled by an ABC transporter, and the PTS is not directly involved in its transport, although maltose uptake can influence the expression of PTS components like ptsG. nih.govnih.govresearchgate.net The PTS not only functions in transport but also plays a crucial role in regulating other metabolic pathways in response to carbohydrate availability, a process known as carbon catabolite repression. nih.govnih.gov

General Components of the Maltose PTS Role in Phosphoryl Transfer Cascade
Phosphoenolpyruvate (PEP) Initial high-energy phosphate donor. nih.gov
Enzyme I (EI) Autophosphorylates using PEP and transfers the phosphoryl group to HPr. nih.gov
Histidine-containing Protein (HPr) Accepts the phosphoryl group from EI and transfers it to the Enzyme II complex. nih.gov
Enzyme II (EII) Complex Sugar-specific component; receives the phosphoryl group from HPr, transports the sugar across the membrane, and phosphorylates it. nih.govuniprot.orguniprot.org

Enzymology and Catalytic Specificity Pertaining to D Glucose, 4 O Alpha D Glucopyranosyl

Classification and Characterization of D-Glucose, 4-O-alpha-D-glucopyranosyl- Processing Enzymes (e.g., Glycoside Hydrolase Families GH13, GH31)

Enzymes that hydrolyze the glycosidic bonds in carbohydrates are known as glycoside hydrolases (GHs) or glycosidases. khanacademy.org They are systematically classified into families based on amino acid sequence similarity, a method that reflects their structural and mechanistic relationships. wikipedia.orgwikipedia.org The primary enzymes responsible for processing maltose (B56501) and related α-glucans belong to the GH13 and GH31 families, both of which are part of the larger GH-H clan. cazypedia.org

Glycoside Hydrolase Family 13 (GH13): Often referred to as the α-amylase family, GH13 is the largest family of glycoside hydrolases acting on substrates with α-glucoside linkages. cazypedia.orgnih.gov This family is incredibly diverse, containing hydrolases, transglycosidases, and isomerases. cazypedia.orgebi.ac.uk Enzymes within GH13 typically feature a catalytic (β/α)8-barrel domain, also known as a TIM-barrel, which houses the active site. cazypedia.orgnih.gov Key enzymes in this family that process maltose or its precursors include:

α-Amylases: These enzymes catalyze the hydrolysis of internal α-1,4-glucosidic linkages in starch and glycogen (B147801). nih.gov

Maltogenic Amylases: These enzymes are noted for their ability to produce maltose and other maltooligosaccharides and possess a unique transglycosylation activity. wikipedia.orgcreative-enzymes.com

4-α-Glucanotransferases (Amylomaltases): These enzymes catalyze the transfer of a segment of a 1,4-α-D-glucan to a new position in an acceptor, which can be glucose or another 1,4-α-D-glucan. oup.com

Glycoside Hydrolase Family 31 (GH31): This is the other major family containing α-glucosidases. cazypedia.org GH31 enzymes are found across archaea, bacteria, plants, and animals and play crucial roles in metabolism. cazypedia.org The family includes α-glucosidases, sucrase-isomaltase, maltase-glucoamylase, and α-glucan lyases. wikipedia.orgcazypedia.orgnih.gov Like GH13, GH31 enzymes are retaining α-glycosidases, meaning the anomeric configuration of the released sugar is the same as the linkage that was cleaved. cazypedia.org They are believed to operate via a classical Koshland double-displacement mechanism. cazypedia.org Human digestive GH31 enzymes are essential for the final breakdown of starches and disaccharides. cazypedia.org

Substrate Specificity and Affinity Profiles of Key Enzymes

The efficiency and physiological role of maltose-processing enzymes are defined by their substrate specificity and affinity. Different enzymes are tailored to recognize not only the α-1,4 linkage of maltose but also the surrounding molecular context, such as chain length or the presence of α-1,6 branch points.

Alpha-glucosidases, often called maltases, are exo-acting enzymes that hydrolyze the terminal α-1,4-glycosidic bonds of disaccharides and oligosaccharides to release α-glucose. nih.gov In human intestinal digestion, these activities are primarily carried out by two enzyme complexes: maltase-glucoamylase (MGAM) and sucrase-isomaltase (SI), both belonging to the GH31 family. nih.govnih.gov

These complexes consist of two catalytic subunits, each with distinct but complementary specificities. While both the N-terminal (nt) and C-terminal (ct) domains of MGAM and SI can hydrolyze maltose (α-1,4 linkage), only the N-terminal domain of SI (ntSI) can efficiently hydrolyze the α-1,6 linkage of isomaltose. nih.govscispace.com The N-terminal domain of MGAM (ntMGAM) shows a clear preference for maltose over other substrates. nih.gov This redundancy in α-1,4 activity is beneficial given the high prevalence of α-1,4 linkages in starch (about 95%). nih.gov

Enzyme DomainSubstrateKm (mM)kcat (s-1)kcat/Km (s-1mM-1)
ntMGAM Maltose1.1 ± 0.428 ± 826 ± 8
Isomaltose15 ± 40.9 ± 0.10.06 ± 0.01
ntSI Maltose2.1 ± 0.540 ± 819 ± 4
Isomaltose3.2 ± 0.628 ± 49 ± 2

This table presents kinetic parameters for recombinant human N-terminal maltase-glucoamylase (ntMGAM) and N-terminal sucrase-isomaltase (ntSI), highlighting their differing specificities for maltose (α-1,4 linkage) and isomaltose (α-1,6 linkage). Data sourced from nih.gov.

These enzymes are central to the initial breakdown of large polysaccharides like starch and glycogen into smaller units, including maltose.

Alpha-Amylases (EC 3.2.1.1): These are endo-hydrolases that act on internal α-1,4-glycosidic bonds within the starch chain at random, rapidly breaking down long polymers into shorter dextrins, maltotriose (B133400), and maltose. yimingbiotechnology.combritannica.comlumenlearning.com They cannot, however, cleave the α-1,6 branch points found in amylopectin. lumenlearning.com The catalytic efficiency of α-amylase increases with the chain length of the substrate. researchgate.net Maltose can act as a competitive inhibitor of α-amylase activity. nih.gov

Beta-Amylases (EC 3.2.1.2): In contrast to α-amylases, β-amylases are exo-hydrolases. wikipedia.orgnih.gov They work from the non-reducing end of a polysaccharide chain, cleaving the second α-1,4 glycosidic bond to release successive maltose units. wikipedia.orgresearchgate.net This action results in the production of β-maltose through an inversion of the anomeric configuration. wikipedia.org The enzyme's action is halted when it approaches an α-1,6 branch point, leaving behind a β-limit dextrin. researchgate.net

Maltogenic Amylases (EC 3.2.1.133): These enzymes, belonging to the GH13 family, are distinguished by their ability to hydrolyze starch and related oligosaccharides to produce a high yield of maltose. wikipedia.orgnih.gov They function by cleaving α-1,4-glycosidic bonds and also possess a unique transglycosylation activity, allowing them to transfer glucose units to form new α-1,4-glycosidic bonds. creative-enzymes.com This results in the formation of maltose and maltooligosaccharides of varying lengths. creative-enzymes.com They are widely used in the food and baking industries to improve texture and extend shelf life. wiltonbioscience.comcnadditives.com

In some metabolic pathways, particularly in bacteria and plants, maltose and maltodextrins are processed by phosphorylases and transferases rather than solely by hydrolases.

Maltodextrin (B1146171) Phosphorylase (MalP) (EC 2.4.1.1): This enzyme catalyzes the sequential phosphorolytic cleavage of α-1,4-glycosidic bonds from the non-reducing end of maltodextrins. researchgate.netwikipedia.org Instead of using water, it uses inorganic phosphate (B84403) to break the bond, yielding glucose-1-phosphate (Glc1P) and a shortened dextrin. wikipedia.org This reaction is reversible, but its physiological role is typically phosphorolysis. wikipedia.org In E. coli, MalP is a key enzyme in the metabolism of maltodextrins. researchgate.netwikipedia.org It recognizes maltopentaose (B1148383) and longer maltodextrins. researchgate.net

4-α-Glucanotransferase (MalQ) (EC 2.4.1.25): Also known as amylomaltase or D-enzyme, this enzyme catalyzes the transfer of glucosyl units. oup.comresearchgate.net It cleaves an α-1,4 bond in a donor molecule and transfers a part of the donor chain to an acceptor molecule, which can be glucose or another α-1,4-glucan. oup.com In the maltose metabolism of E. coli, MalQ is involved in converting maltose and a primer into glucose and longer maltodextrins, which can then be acted upon by Maltodextrin Phosphorylase. researchgate.net The plant cytosolic equivalent, DPE2, is vital for converting maltose exported from chloroplasts into sucrose (B13894) and differs from bacterial MalQ in that it cannot use maltose as both a donor and acceptor. nih.govnih.gov

Enzyme Kinetics and Reaction Mechanisms

The hydrolysis of the α-1,4-glycosidic bond in maltose is a precisely controlled chemical reaction governed by the principles of enzyme kinetics and specific catalytic mechanisms.

The cleavage of the α-1,4-glycosidic bond is a hydrolysis reaction, meaning it involves the addition of a water molecule across the bond. khanacademy.orglibretexts.org This process is catalyzed by glycoside hydrolases, which provide a specific active site environment to lower the activation energy of the reaction. khanacademy.org

The mechanism for retaining glycosidases, such as those in families GH13 and GH31, proceeds via a two-step, double-displacement reaction. cazypedia.orgcazypedia.org

Glycosylation Step: A nucleophilic residue in the enzyme's active site (typically an aspartate or glutamate) attacks the anomeric carbon (C1) of one glucose unit. Simultaneously, a second acidic residue (a glutamate or aspartate) acts as a general acid, protonating the glycosidic oxygen. This leads to the cleavage of the bond and the release of the first glucose product (the one from the non-reducing end). A covalent glycosyl-enzyme intermediate is formed.

Deglycosylation Step: The acidic residue from the first step now acts as a general base, activating a water molecule. This activated water molecule then attacks the anomeric carbon of the glycosyl-enzyme intermediate, displacing the enzymatic nucleophile. This second displacement occurs with an inversion of stereochemistry, and because the first step also involved an inversion, the net result is a retention of the original α-anomeric configuration in the newly released glucose molecule.

This mechanism is supported by structural and kinetic studies that have identified the key catalytic residues in the active sites of these enzymes. cazypedia.orgcazypedia.org The kinetics of maltose hydrolysis can often be described by the Michaelis-Menten model, although product inhibition by glucose can also occur. nih.govresearchgate.netresearchgate.net

Transglycosylation Activities of Maltose Amylases

Maltose amylases, particularly maltogenic amylases, are distinguished by their catalytic versatility, which extends beyond simple hydrolysis to include significant transglycosylation activity. semanticscholar.orgresearchgate.net This process involves the transfer of a glycosyl group from a donor molecule to an acceptor molecule, forming a new glycosidic bond. creative-enzymes.com In the context of D-Glucose, 4-O-alpha-D-glucopyranosyl- (maltose), these enzymes can utilize it as both a donor and an acceptor, leading to the synthesis of a variety of oligosaccharides.

The transglycosylation reaction of maltogenic amylases is a key feature that sets them apart from other amylases. creative-enzymes.com These enzymes can catalyze the formation of α-1,3, α-1,4, and α-1,6-glycosidic linkages. nih.govcapes.gov.br For instance, a thermostable maltogenic amylase from a Thermus strain has been shown to transfer a pseudotrisaccharide from the amylase inhibitor acarbose to various sugar acceptors, forming new glycosidic bonds primarily at the C-6 position, and to a lesser extent at the C-3 and/or C-4 positions of the acceptor molecules. nih.gov

A notable characteristic of some maltogenic amylases is their ability to produce maltose in high yields from maltooligosaccharides like maltotriose, a process that involves a transglycosylation mechanism. Instead of simple hydrolysis which would yield glucose and maltose, a transglycosylation reaction is proposed where maltotriose is converted to maltose via a maltotetraose intermediate (2G3 → G2 + G4 → 3G2). nih.gov

The range of acceptor molecules for the transglycosylation reaction is broad and includes monosaccharides such as glucose and fructose, as well as disaccharides like maltose and cellobiose. nih.gov The table below summarizes the transglycosylation activity of a maltogenic amylase from Bacillus stearothermophilus using maltotriose as a donor and sucrose as an acceptor, resulting in the formation of maltosyl-sucrose isomers. researchgate.net

Table 1: Transglycosylation Products from Maltotriose and Sucrose by Bacillus stearothermophilus Maltogenic Amylase

Donor Acceptor Primary Transglycosylation Product(s) Linkage Type(s) Formed
Maltotriose Sucrose Maltosyl-sucrose isomers α-1,4 and/or α-1,6

This transglycosylation capability is of significant industrial interest for the synthesis of novel oligosaccharides with potential applications in the food and pharmaceutical industries. nih.gov

Structural Determinants of Enzyme Catalysis and Specificity

The catalytic activity and substrate specificity of maltose amylases are intricately linked to their three-dimensional structures. A conserved feature among these enzymes is the (α/β)8 barrel, also known as a TIM barrel, which forms the catalytic domain. semanticscholar.orgresearchgate.net The active site is typically located in a cleft at the C-terminal end of the β-barrel. nih.gov

A key structural feature of many maltogenic amylases is their dimeric nature, where the N-terminal segment of one subunit contributes to the active site of the adjacent subunit. semanticscholar.orgresearchgate.net This domain swapping creates a narrow and deep active site cleft, which is well-suited for binding cyclodextrins, the preferred substrates for many of these enzymes. researchgate.netrcsb.org At the bottom of this active site, there is an additional space, not found in typical α-amylases, which is thought to accommodate acceptor molecules for transglycosylation. semanticscholar.orgelsevierpure.com

The catalytic machinery of maltose amylases relies on a conserved catalytic triad of acidic amino acid residues: two aspartic acid residues and one glutamic acid residue. researchgate.net These residues act as a nucleophile and a general acid/base catalyst in a double displacement mechanism to cleave the glycosidic bond.

Specific amino acid residues within and near the active site play crucial roles in determining substrate specificity and the balance between hydrolysis and transglycosylation. For example, a conserved glutamic acid residue (Glu332 in Thermus sp. maltogenic amylase) located at the interface between the N-domain of one monomer and the (α/β)8-barrel of the other is thought to be important for binding oligosaccharide acceptors in transglycosylation reactions. researchgate.net Mutation of this residue to histidine resulted in a significant reduction in α-1,6 transglycosylation products without affecting hydrolytic activity. researchgate.net Another key residue, a tryptophan (Trp358 in OPMA-N from Bacillus sp.), located near the catalytic triad, has been shown to be involved in transglycosylation activity. researchgate.net

In some archaeal hyperthermophilic maltogenic amylases, a novel N-terminal domain is present that contributes to the substrate-binding pocket within a single monomeric unit. nih.gov This arrangement, featuring aromatic residues like Phe-95, Phe-96, and Tyr-99, suggests an adaptation to high temperatures by consolidating all substrate-binding components into one subunit. nih.gov

The table below highlights key structural features and their functional roles in maltose amylases.

Table 2: Structural Determinants of Catalysis and Specificity in Maltose Amylases

Structural Feature Residues/Components Functional Role
Catalytic Domain (α/β)8 barrel Conserved scaffold for the active site
Active Site Narrow, deep cleft Binds substrates like cyclodextrins and maltose
Catalytic Triad Asp (nucleophile), Glu (acid/base), Asp (stabilizer) Essential for glycosidic bond cleavage
N-terminal Domain Contributes to adjacent subunit's active site Forms the active site cleft and influences substrate specificity
Acceptor Binding Site Extra space at the bottom of the active site Accommodates acceptor molecules for transglycosylation
Key Transglycosylation Residues Conserved Glutamic acid and Tryptophan Influence the efficiency and type of transglycosylation

Enzymatic Engineering for Modified Catalytic Properties

The detailed understanding of the structure-function relationships in maltose amylases has paved the way for enzymatic engineering to tailor their catalytic properties for specific industrial applications. semanticscholar.orgtaylorfrancis.com Techniques such as site-directed mutagenesis and directed evolution have been successfully employed to modify aspects like thermostability, substrate specificity, and transglycosylation efficiency. nih.govnih.gov

Enhancing Thermostability: Directed evolution using DNA shuffling has been applied to the maltogenic amylase from Thermus sp. (ThMA) to significantly improve its thermostability. nih.gov After four rounds of mutagenesis and recombination, a mutant with seven amino acid substitutions (R26Q, S169N, I333V, M375T, A398V, Q411L, and P453L) was generated. This engineered enzyme exhibited an optimal reaction temperature 15°C higher than the wild-type and a half-life of 172 minutes at 80°C, a temperature at which the wild-type enzyme is rapidly inactivated. nih.gov Structural modeling suggested that these mutations enhanced stability through mechanisms such as improved hydrophobic interactions and the formation of new hydrogen bonds. nih.gov

Altering Substrate Specificity and Catalytic Activity: Site-directed mutagenesis of residues in the active site has been shown to alter substrate specificity. In the maltogenic amylase from Bacillus sp. US149 (MAUS149), mutating Asp46, a residue proposed to be involved in maintaining the conformation of the substrate-binding cleft, led to significant changes in kinetic parameters. nih.gov The D46V mutant showed a fivefold increase in affinity and catalytic efficiency towards β-cyclodextrin compared to the wild-type enzyme. nih.gov

Improving Transglycosylation Activity: Protein engineering has also been used to enhance the transglycosylation activity of amylases. In a study on a β-N-acetylhexosaminidase, which also possesses transglycosylation capabilities, the insertion of loop sequences identified through sequence alignment with related enzymes led to a mutant with a nine-fold higher transglycosylation yield. nih.gov Homology modeling suggested that the inserted loop created a more shielded substrate-binding pocket, which reduced hydrolysis and favored transglycosylation. nih.gov Similar strategies could be applicable to maltose amylases.

The table below provides examples of enzymatic engineering of maltogenic amylases and the resulting modifications in their catalytic properties.

Table 3: Examples of Engineered Maltogenic Amylases with Modified Properties

Enzyme/Organism Engineering Strategy Mutation(s) Modified Property
Maltogenic amylase (Thermus sp.) Directed Evolution (DNA shuffling) R26Q, S169N, I333V, M375T, A398V, Q411L, P453L Increased thermostability
Maltogenic amylase (Bacillus sp. US149) Site-directed mutagenesis D46V Increased affinity and catalytic efficiency for β-cyclodextrin
Maltogenic amylase (Bacillus lehensis G1) Protein surface engineering Asp or Lys substitutions on the surface Improved immobilization efficiency and thermal stability
β-N-Acetylhexosaminidase Loop protein engineering Insertion of GTEPG loop Increased transglycosylation activity

These examples demonstrate the potential of protein engineering to develop robust and efficient maltose amylases for various biotechnological processes. nih.gov

Genetic and Transcriptional Regulation of D Glucose, 4 O Alpha D Glucopyranosyl Metabolism

Regulatory Proteins and Operons

The genetic architecture for maltose (B56501) metabolism is organized into regulons and operons, which are units of coordinately expressed genes. These systems are controlled by specific regulatory proteins that respond to the presence or absence of maltose and other environmental cues.

In many Gram-negative bacteria, such as Escherichia coli, the genes for maltose and maltodextrin (B1146171) catabolism are grouped into the mal regulon. wikipedia.org This system is a classic example of positive regulation, centrally controlled by the transcriptional activator protein, MalT. caister.com The E. coli mal regulon comprises ten genes distributed across several operons, all under the control of MalT. wikipedia.orgcaister.com These genes encode proteins for transport (maltoporin LamB, the MalE, MalF, MalG, MalK ABC transporter) and enzymatic degradation (MalP, MalQ, MalS, MalZ) of maltose and maltodextrins. caister.com

Activation of the mal genes is contingent upon the MalT protein binding to an inducer, which is typically maltotriose (B133400), a product of maltodextrin metabolism. caister.com This binding, which also requires ATP, induces a conformational change in MalT, enabling it to bind to specific DNA sequences known as MalT boxes located near the promoters of the mal operons, thereby initiating transcription. wikipedia.orgcaister.com The activity of MalT is itself subject to regulation; it can be inhibited through interaction with proteins like MalK (the ATPase component of the maltodextrin transporter), MalY, and a cellular esterase. caister.com

Table 1: Key Components of the E. coli Mal Regulon

ComponentTypeFunctionRegulation
MalT Transcriptional ActivatorBinds maltotriose and ATP to activate transcription of mal operons. caister.comActivated by maltotriose; Inhibited by MalK, MalY, Aes; Expression repressed by Mlc and catabolite repression. caister.comresearchgate.net
malEFG OperonEncodes the periplasmic maltose-binding protein (MalE) and inner membrane channel proteins (MalF, MalG). plos.orgPositively regulated by MalT. wikipedia.org
malK-lamB-malM OperonEncodes the ATPase (MalK), outer membrane porin (LamB), and MalM protein. caister.complos.orgPositively regulated by MalT. wikipedia.org
malPQ OperonEncodes maltodextrin phosphorylase (MalP) and amylomaltase (MalQ). caister.complos.orgPositively regulated by MalT. wikipedia.org
Mlc RepressorA global regulator that represses the transcription of malT. caister.comInactivated by glucose transport via the PTS system. caister.com

In contrast to the positive regulation seen in E. coli, many Gram-positive bacteria and archaea utilize transcriptional repressors to control maltose metabolism.

MalR in Gram-Positive Bacteria : In bacteria like Streptococcus pneumoniae, the mal regulon is controlled by a transcriptional repressor named MalR, which belongs to the LacI family of regulators. wikipedia.orgplos.org MalR has been shown to repress the operons responsible for maltose transport (malXCD) and utilization (malMP). plos.org In the absence of maltose, MalR binds to operator sites in the DNA, blocking transcription. When maltose is present, it acts as an inducer, binding to MalR and causing it to dissociate from the DNA, thus permitting gene expression. plos.org

TrmB in Hyperthermophilic Archaea : In the hyperthermophilic archaeon Thermococcus litoralis, a protein known as TrmB functions as a maltose-specific repressor. nih.gov It controls a gene cluster encoding an ABC transporter for both trehalose (B1683222) and maltose. nih.gov TrmB binds to the promoter region of this operon and inhibits transcription. nih.gov This repression is specifically alleviated by the presence of maltose or trehalose, which act as inducers by binding to TrmB and preventing its interaction with the DNA. nih.gov In a related archaeon, Pyrococcus furiosus, TrmB represses the high-affinity trehalose/maltose transporter genes, with maltose acting as the inducer to relieve this repression. nih.gov Interestingly, TrmB in P. furiosus also represses the maltodextrin-specific transporter genes, but in this context, it is induced by maltodextrin and sucrose (B13894). nih.gov Furthermore, glucose enhances the repressive action of TrmB on both systems. nih.gov

Catabolite Repression and Inducer Exclusion Mechanisms (e.g., Glucose-Mediated Repression)

Organisms prioritize the use of rapidly metabolizable carbon sources like glucose over others such as maltose through a global regulatory mechanism called carbon catabolite repression (CCR). wikipedia.org

In prokaryotes like E. coli, the presence of glucose prevents the expression of genes for alternative sugar metabolism, including the mal regulon. caister.comwikipedia.org This is often called the "glucose effect". wikipedia.org The mechanism is linked to the phosphotransferase system (PTS), which transports and phosphorylates glucose. When glucose levels are high, a key PTS component, EIIA, is predominantly in its unphosphorylated state. wikipedia.org Unphosphorylated EIIA inhibits the enzyme adenylate cyclase, leading to low levels of cyclic AMP (cAMP). wikipedia.org Since activation of the malT gene promoter requires the cAMP receptor protein (CRP) complexed with cAMP, low cAMP levels result in poor malT expression, and consequently, the entire mal regulon remains inactive. caister.com Additionally, a global regulator called Mlc directly represses malT transcription, and this repression is only lifted when the glucose-specific PTS enzyme sequesters Mlc during glucose transport. caister.comnih.gov

In the yeast Saccharomyces cerevisiae, glucose also exerts strong repression on the MAL genes. nih.gov This occurs through at least two mechanisms. The first is a well-characterized repression pathway mediated by the Mig1p repressor protein. nih.gov The second is a process termed "glucose inhibition," which is independent of Mig1p and specifically blocks the maltose-inducible activation of MAL genes. nih.gov This inhibition pathway requires the hexokinase Hxk2 and is thought to target the Snf1 protein kinase, a central component in releasing glucose repression. nih.govnih.gov The Snf1 kinase is essential for inactivating Mig1p and also appears to be required for the synthesis of maltose permease, a protein crucial for induction by maltose. nih.gov

Inducer-Dependent Activation of D-Glucose, 4-O-alpha-D-glucopyranosyl- Utilization Genes

The expression of genes for maltose utilization is strictly dependent on the presence of an inducer, which is typically maltose itself or a related α-glucoside.

In E. coli, the direct inducer of the MalT activator protein is maltotriose. caister.com Maltotriose can be generated from the breakdown of longer maltodextrins transported into the cell or can even be synthesized endogenously from other metabolic pathways. caister.com The binding of maltotriose and ATP to MalT is the critical switch that converts MalT from an inactive to an active state, allowing it to initiate transcription of the mal genes. caister.comresearchgate.net

In yeast, induction of the MAL genes requires the presence of intracellular maltose. nih.gov Maltose is transported into the cell by maltose permease, and once inside, it triggers a signaling cascade that leads to gene activation. nih.gov This process is entirely dependent on the MAL-activator protein (e.g., Mal63), a DNA-binding transcription factor. nih.govnih.gov Studies have shown that intracellular maltose is sufficient to cause induction, indicating that the sugar sensor is located within the cell rather than on the cell surface. nih.gov

Genomic Organization of D-Glucose, 4-O-alpha-D-glucopyranosyl- Metabolic Loci (e.g., MAL Loci in Yeast)

In the yeast Saccharomyces cerevisiae, the ability to ferment maltose is conferred by a family of five unlinked, functionally homologous loci: MAL1, MAL2, MAL3, MAL4, and MAL6. nih.govnih.gov Any single one of these loci is sufficient for maltose metabolism. nih.govgrantome.com

Each MAL locus is a complex containing three distinct genes clustered together over approximately 7-9 kb of DNA. nih.govresearchgate.netoup.com

Gene 1 (MALT or MALx1): Encodes a high-affinity maltose permease for transporting maltose into the cell. nih.govoup.com

Gene 2 (MALS or MALx2): Encodes maltase, the enzyme that hydrolyzes intracellular maltose into two molecules of glucose. nih.govoup.com

Gene 3 (MALR or MALx3): Encodes a trans-acting positive regulatory protein, the MAL-activator, which is required for the maltose-inducible expression of the permease and maltase genes. nih.govoup.com

These loci are typically located at or near the telomeres of different chromosomes. researchgate.netoup.com The gene order within the cluster relative to the chromosome's centromere is conserved: CENTROMERE...GENE 3 - GENE 1 - GENE 2...TELOMERE. researchgate.netoup.com There is extensive sequence homology among the different MAL loci, particularly within the maltase and permease genes, while the regulatory gene regions show more diversity. nih.gov The existence of this multigene family is thought to have arisen from chromosomal rearrangements and translocations involving telomeric regions. oup.com

Table 2: The Three-Gene Structure of a Yeast MAL Locus

Gene Name (Example)Gene TypeEncoded ProteinFunction
MAL61MALT (Permease)Maltose PermeaseTransports maltose across the cell membrane. nih.gov
MAL62MALS (Maltase)MaltaseHydrolyzes maltose into glucose. nih.gov
MAL63MALR (Regulatory)MAL-ActivatorTranscription factor that activates MALT and MALS expression in the presence of maltose. nih.gov

Environmental Influences and Circadian Regulation of D-Glucose, 4-O-alpha-D-glucopyranosyl- Related Gene Expression

Gene expression related to maltose metabolism can be influenced by broader environmental conditions and the organism's internal clock.

In eukaryotes, the circadian clock coordinates metabolic processes with environmental cycles, such as the light/dark cycle. nih.gov This regulation helps maintain homeostasis. nih.gov Studies in a model picoeukaryote have shown that environmental cycles and the endogenous circadian clock exert distinct but combined effects on the expression of metabolic proteins. nih.gov In mammals, core clock components regulate the expression of genes involved in glucose metabolism, and disrupting these rhythms can lead to metabolic diseases. nih.gov

Furthermore, other environmental stressors can impact maltose metabolism. For instance, in yeast, the accumulation of high intracellular levels of maltose can induce a hypotonic-like stress response, leading to cell death. oup.com This lethal effect can be counteracted by increasing the osmolarity of the external environment with a non-metabolizable solute like sorbitol, indicating a direct link between an environmental factor (osmotic pressure) and the physiological consequences of maltose transport and accumulation. oup.com

Structural Biology and Biophysical Characterization of D Glucose, 4 O Alpha D Glucopyranosyl Interactions

High-Resolution Structural Analysis of D-Glucose, 4-O-alpha-D-glucopyranosyl- Binding Proteins and Complexes

High-resolution structural methods provide static snapshots and dynamic insights into the architecture of maltose-binding proteins and their larger assemblies.

X-ray crystallography has been instrumental in revealing the detailed three-dimensional structures of maltose-binding proteins in both the presence (holo) and absence (apo) of their ligand. These studies have illuminated a significant conformational change that is central to the protein's function.

MBP is composed of two distinct globular domains, an N-terminal domain (NTD) and a C-terminal domain (CTD), connected by a flexible hinge region. plos.org The carbohydrate-binding site is located in the cleft between these two domains. plos.orgresearchgate.net Crystallographic studies have demonstrated that upon binding D-Glucose, 4-O-alpha-D-glucopyranosyl-, the protein transitions from an "open" unliganded conformation to a "closed" ligand-bound state. plos.orgresearchgate.netjournal-dtt.org This movement is often described as a "Venus Fly-Trap" mechanism, where the two domains clamp down on the ligand, enclosing it within the binding groove. plos.org

In the open, or apo, state, the cleft between the domains is wide and accessible to the solvent. In the closed, or holo, state, the domains rotate towards each other, narrowing the cleft and burying the bound sugar. journal-dtt.orgnih.gov This conformational change is critical for stabilizing the ligand and for the protein's role in signaling and transport. plos.org In the closed structures, the reduced sugar ligands are buried in the groove and stabilized by hydrogen bonds from one domain and non-polar interactions with aromatic side chains from the other. nih.gov In contrast, studies with modified sugars in the open conformation show the ligand bound almost exclusively to the domain rich in aromatic residues. nih.gov This versatility in binding highlights the flexibility of both the protein and the oligosaccharide ligand. nih.gov

StateLigandPDB IDDescription
Unbound (Apo)None1OMPCrystal structure of the open, unliganded form of Maltose-Binding Protein.
Bound (Holo)Maltose (B56501)1ANFCrystal structure of the closed form of Maltose-Binding Protein complexed with maltose.
Bound (Holo)Maltotriitol (reduced)1FQAClosed form of MBP with a reduced oligosaccharide, showing interactions from both domains. nih.gov
Bound (Open)Maltotetraitol (reduced)1FQDOpen form of MBP with a reduced oligosaccharide, showing binding primarily to one domain. nih.gov

Cryo-electron microscopy (Cryo-EM) has become a cornerstone technique for determining the structure of large, flexible, and complex biomolecular assemblies that are often resistant to crystallization. americanpeptidesociety.orgnih.gov This method is particularly well-suited for studying multi-protein systems like the maltose transporter (MalFGK₂), an ATP-binding cassette (ABC) transporter that works in concert with MBP. pnas.org

The principle of single-particle cryo-EM involves flash-freezing purified complexes in a thin layer of vitreous ice, preserving their native conformations. americanpeptidesociety.org Thousands of two-dimensional projection images are then captured with an electron microscope and computationally reconstructed into a three-dimensional model. americanpeptidesociety.orgnih.gov Recent technological advancements have enabled cryo-EM to achieve near-atomic resolution for a wide range of complexes. nih.govnih.gov

For systems like the maltose transporter, which consists of transmembrane domains (MalF and MalG) and nucleotide-binding domains (MalK) interacting with the periplasmic MBP, cryo-EM offers a powerful approach to visualize the entire assembly and its conformational states during the transport cycle. pnas.orgnih.gov It allows for the structural characterization of complexes that are too large or conformationally heterogeneous for X-ray crystallography or NMR spectroscopy. nih.gov

Advanced Spectroscopic Probes for Conformational Dynamics

While structural methods provide snapshots, spectroscopic techniques offer crucial insights into the dynamic behavior of proteins in solution, revealing the flexibility and transitions that underpin their function.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying protein dynamics and conformational equilibria in solution. nih.govbiorxiv.org For maltose-binding protein, NMR studies have fundamentally refined the understanding of its unliganded state.

Contrary to the static picture from crystallography, Paramagnetic Relaxation Enhancement (PRE) NMR experiments have revealed that the apo form of MBP is not a single, rigid open structure. researchgate.netsemanticscholar.org Instead, it exists in a dynamic equilibrium, comprising a predominantly open state (~95%) and a minor, partially closed or "apo-closed" species (~5%). semanticscholar.orgresearchgate.net The protein rapidly exchanges between these conformations on a nanosecond to microsecond timescale. semanticscholar.orgresearchgate.net This finding suggests that the protein samples a "closed-like" state even before the ligand binds, lending support to a "conformational selection" model of binding, in addition to the "induced fit" model. plos.org Furthermore, NMR has been used to probe the flexibility of MBP, identifying regions that remain mobile even within the structured protein. nih.gov

Electron Paramagnetic Resonance (EPR) spectroscopy, combined with Site-Directed Spin Labeling (SDSL), provides a method to measure distances and monitor structural changes in proteins. nih.gov This technique has been applied to the maltose transport system to track the conformational transitions that occur during the catalytic cycle. pnas.org

In SDSL-EPR, paramagnetic spin labels (typically nitroxides) are introduced at specific sites in the protein, often by mutating native residues to cysteine and reacting them with a sulfhydryl-specific reagent. nih.gov The interaction between two such labels can be measured to determine the distance between them, typically in the range of 8 to 80 Å. pnas.org

This approach was used to study the intact E. coli maltose transporter, MalFGK₂. By placing spin labels on the two MalK nucleotide-binding domains (NBDs), researchers could monitor the distance between them. The studies showed that in the intact transporter, the closure of the NBD interface requires the presence of both ATP and MBP. pnas.org This contrasts with the isolated MalK dimer, where ATP alone is sufficient for closure, indicating that the transmembrane subunits impose constraints that are overcome by MBP binding. pnas.org After ATP hydrolysis, the NBDs adopt a semi-open state, distinct from the fully open resting state. pnas.org

State of MalFGK₂ TransporterRequired LigandsNBD ConformationReference Distance (MalK V16-R129)
Resting StateNoneFully Open~29 Å pnas.org
Transition StateMBP + ATPClosed~4 Å pnas.org
Post-HydrolysisMBP + MgADPSemi-Open~13 Å pnas.org

Computational Approaches to D-Glucose, 4-O-alpha-D-glucopyranosyl- Interactions

Computational methods, including molecular dynamics (MD) simulations and molecular docking, complement experimental techniques by providing a dynamic, atomistic view of protein-ligand interactions.

MD simulations of MBP have provided a detailed picture of the conformational landscape. plos.org Accelerated MD simulations have confirmed the NMR findings that apo-MBP is not static but dynamically transitions between an open and a partially closed state. plos.org These simulations reveal the pathways of this transition and highlight the role of a "balancing interface motif" that acts as a molecular switch to initiate the conformational change. plos.orgresearchgate.net Computational studies can also explore the free energy surfaces of these transitions, quantifying the coexistence of different conformational pathways, such as induced fit and conformational selection. plos.org

Molecular docking is used to predict the binding poses of ligands within a protein's active site. youtube.com For the maltose-MBP system, docking protocols have been developed to understand the initial binding events. scispace.comacs.org Advanced methods incorporate the role of explicit water molecules, showing how the fine balance between direct protein-ligand interactions and solvation effects can trigger the domain motion that leads to the closed, high-affinity state. scispace.comacs.org These computational approaches are invaluable for interpreting experimental data and for generating hypotheses about the molecular mechanisms of binding and function. nih.gov

Molecular Dynamics Simulations of Protein-D-Glucose, 4-O-alpha-D-glucopyranosyl- Complexes

Molecular dynamics (MD) simulations provide a computational microscope to investigate the dynamic nature of protein-ligand interactions at an atomic level. nih.gov For D-Glucose, 4-O-alpha-D-glucopyranosyl- (maltose) and its primary binding partner, the Escherichia coli Maltose Binding Protein (MBP), MD simulations have been instrumental in elucidating the mechanisms of binding and the associated conformational changes. researchgate.netresearchgate.net

Researchers have conducted extensive all-atom MD simulations, often spanning microseconds, on MBP in both its ligand-free (apo) and maltose-bound (holo) states. researchgate.net These simulations reveal that the binding of maltose induces a significant conformational change in MBP, which consists of two distinct globular domains connected by a hinge region. wikipedia.orgpnas.org Upon binding, the protein transitions from a flexible, "open" conformation to a more rigid, "closed" state, a movement often described as a "Venus flytrap" mechanism. researchgate.netwikipedia.org

Accelerated Molecular Dynamics (aMD), a technique that enhances conformational space sampling, has been employed to study the intrinsic dynamics of the apo protein. researchgate.netnih.gov These studies have confirmed experimental findings from NMR that the apo form of MBP is not static but exists in a dynamic equilibrium, primarily in an open state (approximately 95%) with transient excursions to a partially closed state (approximately 5%). nih.gov This suggests that maltose may bind via a "conformational selection" mechanism, where the ligand selects and stabilizes a pre-existing, favorable conformation. nih.gov The simulations have identified that the transition between states involves the displacement of a flexible "balancing interface motif." nih.gov

Simulation ParameterDescriptionFindings
System Studied Maltose Binding Protein (MBP) in apo (ligand-free) and holo (maltose-bound) forms.The holo form is stable in simulations. The apo form exists in a dynamic equilibrium between open and partially-closed states. researchgate.netnih.gov
Simulation Type All-atom classical MD; Accelerated Molecular Dynamics (aMD). researchgate.netnih.govClassical MD confirms the stability of the ligand-bound state. aMD reveals the conformational landscape of the ligand-free protein. researchgate.netnih.gov
Timescale Nanoseconds (ns) to microseconds (µs). researchgate.netnih.govLong-timescale simulations are necessary to capture large-scale conformational changes. researchgate.net
Key Analyses Root Mean Square Deviation (RMSD), Hydrogen Bond Occupancy, Principal Component Analysis (PCA). researchgate.netRMSD measures structural stability. Hydrogen bond analysis identifies key ligand-protein interactions. PCA characterizes dominant motions. researchgate.net

Docking Studies and Binding Energy Calculations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. For D-Glucose, 4-O-alpha-D-glucopyranosyl-, docking studies are employed to model its interaction within the binding cleft of proteins like MBP. youtube.com These studies help identify the specific amino acid residues that form crucial hydrogen bonds and van der Waals interactions with the sugar molecule. youtube.combiorxiv.org Interactive docking simulations allow researchers to manually guide the ligand into the binding site and observe the corresponding conformational changes in the protein, such as the characteristic domain movement in MBP. youtube.com

Following docking, binding free energy calculations are performed to quantify the affinity between the protein and the ligand. A common and effective method is the Molecular Mechanics with Generalized Born and Surface Area solvation (MM-GBSA) approach. biorxiv.org This method calculates the free energy of binding by considering the energies of the complex, the protein, and the ligand. biorxiv.org A more negative binding free energy score (ΔG_bind) indicates a stronger and more favorable interaction. biorxiv.org For the MBP-maltose interaction, these calculations confirm a high binding affinity, which is consistent with experimental thermodynamic data showing that maltose binding significantly stabilizes the protein, increasing its melting temperature by 8-15°C. nih.gov

Computational MethodPurposeKey Insights for Maltose-Protein Interactions
Molecular Docking Predicts the binding pose and orientation of maltose within the protein's active site. youtube.comIdentifies key interacting residues and the formation of specific hydrogen bonds that anchor the ligand. youtube.com
MM-GBSA Calculations Quantifies the binding free energy (ΔG_bind) of the protein-ligand complex. biorxiv.orgProvides a numerical value for binding affinity, allowing for comparison between different ligands or protein mutants. A highly negative value signifies strong binding. biorxiv.org
Single-Molecule Force Spectroscopy Experimentally measures the effect of ligand binding on mechanical stability. nih.govComplements calculations by showing that maltose binding increases the force required to unfold the protein, directly probing protein-ligand interactions. nih.gov

Engineering D-Glucose, 4-O-alpha-D-glucopyranosyl- Binding Proteins for Research Applications (e.g., Fusion Tags, Biosensors)

The robust structure and specific binding properties of D-Glucose, 4-O-alpha-D-glucopyranosyl- binding proteins, particularly MBP, have made them a versatile tool in biotechnology and research. science.gov Through protein engineering, MBP has been adapted for a wide range of applications far beyond its native role in maltose uptake. wikipedia.org

Fusion Tags for Protein Expression and Purification: MBP is one of the most widely used "fusion tags" to enhance the production and solubility of recombinant proteins in E. coli and even in eukaryotic expression systems. mdpi.comnih.gov When a protein of interest is genetically fused to MBP, the resulting fusion protein often exhibits significantly improved solubility and proper folding, preventing the aggregation and formation of insoluble inclusion bodies. wikipedia.orgmdpi.com The mechanism for this solubility enhancement is not fully understood but is a major advantage of the MBP system. wikipedia.org

Purification is simplified through affinity chromatography. neb.com The MBP-fusion protein binds specifically to a resin made of amylose (B160209) (a polymer of glucose), and after washing away other cellular proteins, the pure fusion protein can be eluted with a high concentration of maltose. neb.com If desired, the MBP tag can then be cleaved from the target protein using a specific protease. neb.com Studies have shown that MBP is often superior to other common tags like GST or Fc, as it leads to higher protein production, reduces cell death during transfection, and exists as a stable monomer that does not promote artificial dimerization of the target protein. nih.govplos.org Furthermore, MBP has been successfully used as a "crystallization chaperone," where its rigid, well-structured nature facilitates the crystallization of otherwise difficult-to-crystallize fusion partners. nih.govresearchgate.net

Scaffolds for Biosensor Development: The significant conformational change MBP undergoes upon binding maltose makes it an ideal scaffold for the development of biosensors. researchgate.netnih.gov By inserting a reporter protein, such as Green Fluorescent Protein (GFP), into the MBP structure, the ligand-induced conformational change can be converted into a detectable optical signal. researchgate.net

Moreover, the binding pocket of MBP can be rationally redesigned to detect other molecules. In a notable example, computational design was used to replace maltose-binding residues with amino acids that create a tetrahedral coordination site for zinc ions. nih.gov This converted MBP from a sugar-binding protein into a highly specific and sensitive fluorescent biosensor for zinc. nih.gov This demonstrates the remarkable adaptive potential of the MBP scaffold for creating novel molecular sensors with tailored specificities for various technological and diagnostic applications. nih.gov

ApplicationEngineering StrategyAdvantages
Solubility-Enhancing Fusion Tag Genetic fusion of a target protein to the N- or C-terminus of MBP. wikipedia.orgmdpi.comGreatly increases the yield of soluble, properly folded recombinant proteins. Prevents aggregation. mdpi.complos.org
Affinity Purification Tag Utilizes the natural affinity of MBP for amylose resin. neb.comAllows for simple, one-step purification of the fusion protein. Elution with maltose is gentle and efficient. neb.com
Crystallization Chaperone Fusion of a target protein to MBP to create a more rigid, crystallizable construct. nih.govFacilitates X-ray crystallography of proteins that are otherwise difficult to crystallize. nih.gov
Biosensors Insertion of reporter proteins (e.g., GFP) or rational redesign of the binding pocket for new ligands (e.g., zinc). researchgate.netnih.govThe large conformational change upon binding provides a robust mechanism for signal transduction. The scaffold is highly adaptable for new specificities. nih.gov

Ecological and Physiological Roles of D Glucose, 4 O Alpha D Glucopyranosyl in Non Human Systems

Role in Plant Physiology

In the intricate metabolic network of plants, D-Glucose, 4-O-alpha-D-glucopyranosyl- plays a pivotal role in carbon allocation, stress response, and intracellular signaling. Its functions are tightly regulated and are fundamental to the plant's ability to adapt to changing environmental conditions.

During the day, plants fix atmospheric carbon dioxide through photosynthesis, storing the excess as transitory starch within the chloroplasts. nih.govunt.edu At night, this stored carbon is mobilized to support metabolic activities throughout the plant. D-Glucose, 4-O-alpha-D-glucopyranosyl- is the predominant form of carbon exported from the chloroplasts during the nocturnal breakdown of this transitory starch. nih.govnih.govresearchgate.net

The process is initiated by the enzymatic degradation of starch into smaller glucose polymers and ultimately into D-Glucose, 4-O-alpha-D-glucopyranosyl-. This disaccharide is then transported across the chloroplast envelope into the cytosol by a specific maltose (B56501) transporter known as MEX1. nih.govresearchgate.net In the cytosol, a disproportionating enzyme (D-enzyme, DPE2) further metabolizes the D-Glucose, 4-O-alpha-D-glucopyranosyl-, making the carbon available for sucrose (B13894) synthesis and other metabolic pathways. nih.gov This nocturnal export of carbon is a critical process for sustaining plant growth and development in the absence of light. unt.edu

The rate of D-Glucose, 4-O-alpha-D-glucopyranosyl- export is a regulated process, influenced by the circadian clock, day length, and temperature. nih.govresearchgate.net This regulation ensures that the rate of starch degradation is matched to the length of the night, preventing the plant from exhausting its carbon reserves before dawn.

Table 1: Export Rates of D-Glucose, 4-O-alpha-D-glucopyranosyl- and Glucose from Isolated Spinach Chloroplasts at Night

MetaboliteExport Rate (nmol C mg-1 chlorophyll h-1)
D-Glucose, 4-O-alpha-D-glucopyranosyl-626 nih.govresearchgate.net
D-Glucose309 nih.govresearchgate.net

D-Glucose, 4-O-alpha-D-glucopyranosyl- metabolism is intricately linked to a plant's ability to tolerate and adapt to various environmental stresses, particularly cold stress. nih.gov Under low-temperature conditions, there is a notable increase in the concentration of D-Glucose, 4-O-alpha-D-glucopyranosyl- in plant leaves. nih.govnih.gov This accumulation is associated with the induction of genes involved in its metabolism, such as β-amylase. nih.govresearchgate.net

The accumulation of D-Glucose, 4-O-alpha-D-glucopyranosyl- is thought to contribute to cryoprotection in several ways. It can act as an osmolyte, helping to maintain cellular turgor and prevent dehydration. Furthermore, it has been suggested that D-Glucose, 4-O-alpha-D-glucopyranosyl- can stabilize membranes and proteins during freezing stress, protecting them from damage. researchgate.net The altered expression of the maltose exporter MEX1 under cold conditions further points to the importance of regulating D-Glucose, 4-O-alpha-D-glucopyranosyl- levels for cold acclimation. nih.gov

Table 2: Changes in D-Glucose, 4-O-alpha-D-glucopyranosyl- Levels in Plants Under Abiotic Stress

Plant SpeciesStress ConditionObserved Change in D-Glucose, 4-O-alpha-D-glucopyranosyl- Concentration
Arabidopsis thalianaCold StressUp to 100-fold increase in leaves nih.gov
Arabidopsis thalianaSalt StressAccumulation of maltose researchgate.net
Melon (Cucumis melo)Drought StressSignificant increase in soluble sugar content, including maltose researchgate.net

Beyond its metabolic roles, D-Glucose, 4-O-alpha-D-glucopyranosyl- also functions as a signaling molecule, influencing gene expression and developmental processes. nih.govharvard.edu The perception of sugar signals is a crucial mechanism by which plants integrate their metabolic status with growth and development. bioone.org While glucose and sucrose are well-established signaling molecules, evidence suggests that D-Glucose, 4-O-alpha-D-glucopyranosyl- can also induce specific cellular responses. nih.gov

Studies have shown that changes in D-Glucose, 4-O-alpha-D-glucopyranosyl- levels can affect the expression of genes involved in various metabolic pathways. ias.ac.in For instance, the expression of genes related to maltose metabolism itself is regulated by a circadian rhythm, indicating a feedback loop in its signaling. nih.gov In the green microalga Chlamydomonas reinhardtii, there is evidence that the maltose exporter MEX1 is directly involved in sensing and transmitting a D-Glucose, 4-O-alpha-D-glucopyranosyl- signal from the chloroplast. nih.gov Furthermore, the high expression of the heteroglycan glucosidase 1 (HGL1) enzyme, which is involved in degrading D-Glucose, 4-O-alpha-D-glucopyranosyl-, during flowering suggests a role for this sugar as a signaling molecule in reproductive development. notulaebotanicae.ro

Microbial Ecology and Adaptation

In the microbial world, D-Glucose, 4-O-alpha-D-glucopyranosyl- is a readily available carbon and energy source for a wide array of microorganisms. Its presence in various environments shapes microbial community structure and function, influencing processes such as biofilm formation and colonization.

Many microorganisms possess the enzymatic machinery to transport and metabolize D-Glucose, 4-O-alpha-D-glucopyranosyl-. This disaccharide is a common product of starch degradation, making it an important nutrient in environments rich in plant-derived organic matter. Microbes utilize specific permeases to transport D-Glucose, 4-O-alpha-D-glucopyranosyl- into the cell, where it is then hydrolyzed by maltase into two molecules of D-glucose. These glucose molecules can then enter central metabolic pathways, such as glycolysis, to generate energy and biosynthetic precursors.

The ability to utilize D-Glucose, 4-O-alpha-D-glucopyranosyl- varies among different microbial species, and the efficiency of its metabolism can influence their competitiveness in a given environment.

Table 3: Utilization of D-Glucose, 4-O-alpha-D-glucopyranosyl- by Various Microorganisms

MicroorganismGrowth Rate on D-Glucose, 4-O-alpha-D-glucopyranosyl-Notes
Escherichia coliμmax = 0.87 h-1Utilizes maltose efficiently, with specific kinetic parameters determined in chemostat cultures. unt.eduresearchgate.net
Pyrococcus furiosusDoubling time of 85 minutesA hyperthermophilic archaeon that grows well on maltose as a carbon source. ias.ac.in
Saccharomyces cerevisiaeBiomass yield is lower compared to glucose.Maltose is a key fermentable sugar in brewing and baking industries. researchgate.net
Corynebacterium glutamicumEfficiently utilizes maltose as a substrate.The presence of maltose can enhance the utilization of glucose.
Lactobacillus sanfranciscensisPreferred carbohydrate source.Key microbe in sourdough production, fermenting maltose to produce lactic acid, carbon dioxide, and ethanol (B145695).
Aspergillus nigerInduces extracellular polysaccharide production.Can be used as a carbon source for the fermentative production of polysaccharides. nih.gov

Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances. The formation of biofilms is a crucial strategy for microbial survival and colonization of surfaces. The availability and type of carbon sources in the environment can significantly influence biofilm development.

D-Glucose, 4-O-alpha-D-glucopyranosyl- has been shown to have a variable effect on biofilm formation, depending on the microbial species and the specific context. In some cases, derivatives of D-Glucose, 4-O-alpha-D-glucopyranosyl- have been found to inhibit biofilm formation. For example, specific synthetic maltose derivatives can inhibit bacterial adhesion and biofilm formation by Pseudomonas aeruginosa. nih.gov

Conversely, in other contexts, D-Glucose, 4-O-alpha-D-glucopyranosyl- can promote biofilm formation. A study on Staphylococcus aureus demonstrated that a mixture of saliva and D-Glucose, 4-O-alpha-D-glucopyranosyl- can induce biofilm formation. researchgate.net The presence of sugars can influence the production of extracellular matrix components, which are essential for the structural integrity of the biofilm. researchgate.net

Table 4: Effect of D-Glucose, 4-O-alpha-D-glucopyranosyl- on Microbial Biofilm Formation

MicroorganismEffect of D-Glucose, 4-O-alpha-D-glucopyranosyl- or its DerivativesQuantitative Findings
Pseudomonas aeruginosaInhibition by synthetic maltose derivativesBiofilm inhibition with an IC50 of approximately 20 μM. nih.gov
Staphylococcus aureusInduction by a mixture of saliva and D-Glucose, 4-O-alpha-D-glucopyranosyl-Increased crystal violet retention, indicating enhanced biofilm formation. researchgate.net

Niche Specialization and Competitive Advantage in Microbial Communities

The disaccharide D-glucose, 4-O-alpha-D-glucopyranosyl-, commonly known as maltose, plays a significant role in shaping the structure and function of microbial communities. The ability to efficiently metabolize this sugar can provide a distinct competitive advantage, leading to niche specialization where certain microbes thrive in environments rich in starch or glycogen (B147801) degradation byproducts.

The metabolism of maltose is a key factor for the successful colonization of the intestine by both pathogenic and commensal Escherichia coli. nih.govuri.edu Studies using mouse models have demonstrated that the catabolism of maltose provides a competitive edge to E. coli O157:H7 and E. coli K-12 in vivo. nih.govuri.edu This advantage is linked to the efficient uptake and utilization of maltose, which is readily available in the gut environment. Mutants unable to transport or catabolize maltose show a reduced ability to colonize the intestine, highlighting the importance of this sugar in establishing a niche. nih.govuri.edu

In sourdough starters, a specialized environment, certain Lactobacillus species have demonstrated a highly effective utilization of maltose that is not repressed by the presence of glucose. oup.com This allows them to outcompete other microorganisms in this habitat. oup.com For instance, Lactobacillus sanfrancisco can release glucose into the medium during maltose fermentation, which can then inhibit competing organisms that are subject to glucose repression from utilizing the abundant maltose. oup.com

The competitive advantage conferred by maltose metabolism is rooted in the specific genetic and enzymatic machinery of the microorganisms. Bacteria have evolved sophisticated systems for the uptake and processing of maltose and related maltodextrins. In Bacillus subtilis, maltose is taken up by a phosphoenolpyruvate-dependent phosphotransferase system (PTS), while maltodextrins are imported via an ABC transporter. asm.orgnih.gov In contrast, E. coli utilizes a well-characterized maltose/maltodextrin (B1146171) ABC transport system. nih.gov The enzymes involved in the subsequent catabolism, such as amylomaltase and maltodextrin phosphorylase, further contribute to the efficient conversion of these sugars into energy. nih.gov

The ability to utilize maltose can also be leveraged as a selection strategy in microbial evolution experiments. nih.gov By creating environments where growth is coupled to the production of a desired metabolite and maltose is the sole carbon source, it is possible to select for microbial strains with enhanced production capabilities. nih.govfigshare.com This demonstrates how the specialization for maltose metabolism can be a powerful driver of microbial adaptation and evolution.

The table below summarizes the key transport and catabolic proteins involved in maltose metabolism in two well-studied bacterial species, illustrating the specialized systems that provide a competitive advantage.

Organism Transport System Key Catabolic Enzymes Competitive Advantage
Escherichia coli Maltose/maltodextrin ABC transporter (malEFG)Amylomaltase (malQ), Maltodextrin phosphorylase (malP)Enhanced colonization of the mammalian intestine. nih.govuri.edu
Bacillus subtilis Phosphoenolpyruvate-dependent phosphotransferase system (PTS) for maltose, ABC transporter for maltodextrinsExtracellular α-amylase (AmyE)Efficient utilization of starch-derived sugars in the soil environment. asm.org
Lactobacillus sanfrancisco Not specifiedMaltose phosphorylaseDominance in sourdough ecosystems through effective maltose utilization and glucose excretion. oup.com

Advanced Analytical Methodologies for D Glucose, 4 O Alpha D Glucopyranosyl Research

High-Resolution Chromatographic Techniques for Quantitative Analysis in Complex Biological Matrices

Chromatographic methods are fundamental in the analysis of carbohydrates like maltose (B56501), offering robust separation and quantification capabilities. rsc.org These techniques are essential for distinguishing maltose from other structurally similar sugars and for accurately measuring its concentration in intricate biological samples.

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the quantitative analysis of maltose. rsc.orgnih.gov Its versatility is enhanced by the variety of detectors that can be coupled with the system, each offering distinct advantages in sensitivity and selectivity.

Commonly used detectors for maltose analysis via HPLC include Refractive Index (RI), Evaporative Light Scattering Detector (ELSD), and Ultraviolet (UV) detectors (often requiring pre-column derivatization). rsc.orgnih.gov The RI detector is a popular choice for carbohydrate analysis due to its universal response to non-ionic species, though it can be sensitive to temperature and mobile phase fluctuations. rsc.orgtandfonline.com ELSD offers better sensitivity than RI and is not affected by the mobile phase composition, making it suitable for gradient elution methods. rsc.org For enhanced sensitivity and specificity, fluorescence detection (FLD) can be employed after pre-column derivatization of maltose with a fluorogenic agent like p-aminobenzoic acid (p-AMBA). spkx.net.cn An ion-pair reversed-phase HPLC method with FLD has shown detection limits for maltose as low as 240 μg/kg in honey. spkx.net.cn

High-temperature liquid chromatography (HTLC), a modification of HPLC where the column is heated, can reduce retention times and analysis costs. rsc.org

Table 1: Comparison of HPLC Detection Methods for Maltose Analysis

DetectorPrincipleAdvantagesDisadvantages
Refractive Index (RI)Measures changes in the refractive index of the eluent. rsc.orgUniversal detector, simple to operate. rsc.orgLow sensitivity, not suitable for gradient elution, sensitive to temperature and flow rate changes. rsc.orgtandfonline.com
Evaporative Light Scattering Detector (ELSD)Nebulizes the eluent, evaporates the solvent, and measures the light scattered by the non-volatile analyte particles. rsc.orgMore sensitive than RI, compatible with gradient elution, independent of the solvent's optical properties. rsc.orgResponse can be non-linear.
Fluorescence Detector (FLD)Detects fluorescent compounds. Requires derivatization for non-fluorescent analytes like maltose. spkx.net.cnHigh sensitivity and selectivity. spkx.net.cnRequires a derivatization step, which can add complexity and time to the analysis. spkx.net.cn
Pulsed Amperometric Detector (PAD)Measures the current generated by the oxidation of the analyte at a specific potential. rsc.orgHigh sensitivity and selectivity for carbohydrates without derivatization.Can be prone to electrode fouling.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Since maltose is non-volatile, a derivatization step is necessary to convert it into a volatile derivative suitable for GC analysis. nih.govnih.gov This typically involves oximation followed by silylation to produce trimethylsilyl (B98337) (TMS) derivatives. nih.govpubcompare.ai

The derivatized maltose is then separated on a capillary column and detected by a mass spectrometer, which provides both qualitative (mass spectrum) and quantitative (peak area) information. nih.govhmdb.ca GC-MS offers high sensitivity and specificity, allowing for the identification and quantification of maltose even in complex mixtures. nih.gov The fragmentation patterns obtained from the mass spectrometer can be used to confirm the identity of the compound. hmdb.ca A detailed protocol for GC-MS sugar analysis involves drying the sample, resuspending it in methoxyamine hydrochloride in pyridine, and then adding a derivatizing agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). pubcompare.ai

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry, making it a premier tool for analyzing underivatized carbohydrates. rsc.orgcreative-proteomics.com Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for separating polar compounds like maltose. helixchrom.comnih.gov HILIC-MS methods offer excellent precision and low detection limits for the quantification of maltose in various biological and food matrices. rsc.orgnih.gov

A recently developed Ultra-High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (U-HPLC-ESI-MS/MS) method using a porous graphitic carbon (PGC) column allows for the separation and detection of maltose anomers as formate (B1220265) adducts. rsc.orgresearchgate.net This method, which monitors the adduct [M+HCOO]⁻ at m/z 387 in negative ion mode, provides very high sensitivity, reaching the low picogram range, making it ideal for complex samples. rsc.org LC-MS/MS can effectively separate maltose from its isomers, such as sucrose (B13894), ensuring accurate quantification. nih.govacs.org

Table 2: Performance Characteristics of a U-HPLC-ESI-MS/MS Method for Maltose Analysis

ParameterValue
ColumnPorous Graphitic Carbon (PGC)
Ionization ModeNegative Electrospray Ionization (ESI)
Monitored Ion[M+HCOO]⁻ at m/z 387
SensitivityLow picogram range
Key AdvantageSeparation of maltose anomers (α- and β-maltose). rsc.orgresearchgate.net

High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of TLC that offers improved resolution, sensitivity, and speed. ctlatesting.com It is a cost-effective and rapid method for the screening and quantification of sugars, including maltose, in various samples like honey. youtube.comnih.govresearchgate.net HPTLC is particularly advantageous for analyzing many samples in parallel, which significantly reduces the analysis time per sample. youtube.com

The method involves spotting the sample on a HPTLC plate coated with a stationary phase (e.g., silica (B1680970) gel), followed by development with a suitable mobile phase. youtube.comresearchgate.net After separation, the bands can be visualized by derivatization with a chemical reagent and quantified by scanning densitometry. youtube.com HPTLC methods have been validated for the quantification of major sugars in honey and can also be used to detect adulteration with sugar syrups. nih.govuwa.edu.au The development of fully automated HPTLC systems further enhances its robustness and reproducibility. chromatographyonline.com A new HPTLC method allows for the investigation of the main sugars in honey in a short time. sepscience.com

Biosensor Development for Real-Time D-Glucose, 4-O-alpha-D-glucopyranosyl- Detection

Biosensors offer a rapid, sensitive, and often portable alternative for the real-time detection of maltose. syncsci.comresearchgate.net These devices typically utilize a biological recognition element, such as an enzyme or a whole cell, coupled with a transducer to generate a measurable signal.

Amperometric microbial biosensors have been developed for maltose quantification. syncsci.com One such biosensor, based on a Clark-type oxygen electrode with immobilized bacterial cells, showed a detection limit of 1 µM for maltose and a linear range from 14 µM to 1.9 mM. syncsci.comsyncsci.com The response time for this biosensor is between 6.5 and 11 minutes, and it remains stable for at least 10 days. syncsci.com

Another approach involves a dual enzyme-displayed bacterial electrochemical biosensor. nih.gov This biosensor co-immobilizes glucoamylase-displayed bacteria and glucose dehydrogenase-displayed bacteria on a multi-walled carbon nanotube-modified glassy carbon electrode. researchgate.netnih.gov It exhibits a dynamic range of 0.2–10 mM and a low detection limit of 0.1 mM for maltose. researchgate.netnih.gov

Genetically encoded fluorescent biosensors have also been engineered for maltose detection. nih.gov These sensors, created by inserting circularly permuted fluorescent proteins into the E. coli maltodextrin-binding protein, exhibit a change in fluorescence upon binding to maltose. nih.gov By mutating the binding site, the affinity for maltose can be tuned, allowing for the detection of a wide range of concentrations. nih.gov

Table 3: Characteristics of Different Maltose Biosensors

Biosensor TypeBiorecognition ElementDetection PrincipleDetection LimitLinear RangeReference
Amperometric Microbial BiosensorImmobilized Bacterial CellsChange in oxygen consumption1 µM14 µM - 1.9 mM syncsci.comsyncsci.com
Dual Enzyme-Displayed Electrochemical BiosensorGlucoamylase and Glucose Dehydrogenase-Displayed BacteriaElectrochemical oxidation0.1 mM0.2 - 10 mM researchgate.netnih.gov
Genetically Encoded Fluorescent BiosensorMaltodextrin-Binding Protein with Fluorescent ProteinsFluorescence intensity change~2.7 µM - 1.7 mM (affinity)Varies with variant nih.gov

Spectrophotometric and Enzymatic Assay Optimization for Research Use

Spectrophotometric and enzymatic assays are widely used for maltose quantification due to their simplicity, speed, and suitability for high-throughput screening. clinisciences.comassaygenie.com These assays are often available as commercial kits. libios.frsigmaaldrich.commegazyme.commegazyme.com

A common enzymatic assay for maltose involves a two-step reaction. assaygenie.comsigmaaldrich.com First, maltase hydrolyzes maltose into two molecules of D-glucose. sigmaaldrich.com The resulting glucose is then oxidized in a reaction that produces a colored or fluorescent product, which can be measured using a spectrophotometer or a fluorometer. clinisciences.comsigmaaldrich.com Colorimetric assays typically measure absorbance around 570 nm, while fluorometric assays offer higher sensitivity with excitation/emission wavelengths around 530/585 nm. clinisciences.comassaygenie.comsigmaaldrich.com The linear detection range for a colorimetric assay is typically 2 to 500 µM, and for a fluorometric assay, it is 1 to 50 µM. assaygenie.comsigmaaldrich.com

A novel photometric assay utilizes 4-alpha-glucanotransferase (AtDPE2) from Arabidopsis thaliana. nih.gov This enzyme uses maltose as a glucosyl donor and glycogen (B147801) as an acceptor, releasing a glucose molecule that can be quantified photometrically. nih.gov This method is highly selective for maltose and is not significantly affected by the presence of other di- or oligosaccharides. nih.gov

Optimization of these assays for research use involves ensuring reagent stability, rapid reaction times, and the availability of standards and data analysis tools. libios.fr These assays are applicable to a wide range of samples, including food and beverage products, biological fluids, and plant extracts. clinisciences.commegazyme.com

Method Validation and Matrix Effects in D-Glucose, 4-O-alpha-D-glucopyranosyl- Analysis

The accurate and reliable quantification of D-Glucose, 4-O-alpha-D-glucopyranosyl-, commonly known as maltose, in various samples is contingent upon robust analytical methodologies. The validation of these methods is a critical process that ensures the data generated are fit for their intended purpose, providing confidence in the results. iosrphr.org Concurrently, the complexity of the sample matrix, particularly in food and biological systems, can significantly influence analytical results, a phenomenon known as the matrix effect. youtube.commdpi.com Addressing both method validation and matrix effects is paramount for achieving high-quality, reproducible research on D-Glucose, 4-O-alpha-D-glucopyranosyl-.

Method validation establishes, through laboratory studies, that the performance characteristics of an analytical procedure meet the requirements for the intended application. pharmaguideline.com Key parameters evaluated during validation include selectivity, linearity, range, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). researchgate.netyoutube.com The analysis of carbohydrates like maltose is often complicated by isomerism and the lack of a strong UV-absorbing chromophore, necessitating specialized analytical techniques and thorough validation. rsc.org

Matrix effects occur when components of the sample, other than the analyte of interest, interfere with the analytical measurement process. youtube.com In mass spectrometry (MS) based methods, such as liquid chromatography-mass spectrometry (LC-MS), these effects can manifest as ion suppression or enhancement, where the analyte's signal is decreased or increased, respectively, by co-eluting matrix components. chromatographyonline.comnih.gov This can adversely affect the accuracy, precision, and sensitivity of the quantitation. mdpi.com Given that D-Glucose, 4-O-alpha-D-glucopyranosyl- is frequently analyzed in complex food matrices like cereal products, sweet potatoes, and beverages, understanding and mitigating matrix effects is a crucial aspect of method development. nih.govnih.govrsc.org

Detailed Research Findings on Method Validation

Various analytical techniques have been developed and validated for the quantification of D-Glucose, 4-O-alpha-D-glucopyranosyl-. High-Performance Liquid Chromatography (HPLC) coupled with different detectors, such as Refractive Index (RI) or Pulsed Amperometric Detection (PAD), and Ultra-High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (U-HPLC-ESI-MS/MS) are prominent examples. rsc.orgrsc.org

A study utilizing U-HPLC-ESI-MS/MS for the analysis of disaccharides, including maltose, demonstrated good accuracy and precision. The method validation, conducted over three days with standard solutions, yielded percentage recoveries between 95.6% and 103.1%. The intra-day and inter-day coefficients of variation (CVs) were in the ranges of 1.9%–3.4% and 2.7%–4.2%, respectively, indicating high precision. rsc.org

Another study developed a High-Performance Thin-Layer Chromatography (HPTLC) method for the rapid quantitative determination of maltose in sweet potato varieties. The validation of this method showed excellent linearity, with R² coefficients greater than 0.99. The precision was also high, with a relative standard deviation (%RSD) below 3.5%, which is considered accurate for measuring individual sugars in such a complex matrix. nih.gov

For the analysis of maltose and other sugars in fruits and vegetables, a high-performance anion-exchange chromatography method coupled with pulsed amperometric detection (HPAEC-PAD) was validated. This method demonstrated excellent linearity over a range of 0.05–10 mg/L. The average recoveries were found to be between 80.7% and 121.7%, with limits of detection (LOD) ranging from 0.02–0.10 μg/kg and limits of quantification (LOQ) from 0.2–1.2 μg/kg. researchgate.net

The following tables summarize the validation parameters from various research studies focused on the analysis of D-Glucose, 4-O-alpha-D-glucopyranosyl-.

Table 1: Method Validation Parameters for D-Glucose, 4-O-alpha-D-glucopyranosyl- Analysis

Analytical Technique Matrix Linearity (R²) Accuracy (% Recovery) Precision (%RSD/CV) LOD LOQ Reference
U-HPLC-ESI-MS/MS Standard Solutions Not specified 95.6 - 103.1 Intra-day: 1.9 - 3.4Inter-day: 2.7 - 4.2 Not specified Not specified rsc.org
HPTLC Sweet Potato > 0.99 Not specified < 3.5 Not specified Not specified nih.gov
HPAEC-PAD Fruits & Vegetables Excellent (Range: 0.05–10 mg/L) 80.7 - 121.7 Not specified 0.02–0.10 μg/kg 0.2–1.2 μg/kg researchgate.net
HPLC-RID Eggless Mayonnaise Not specified 90 - 110 < 2.0 S/N Ratio: 3:1 S/N Ratio: 10:1 mdpi.com

Understanding and Mitigating Matrix Effects

Matrix effects are a significant challenge in the analysis of D-Glucose, 4-O-alpha-D-glucopyranosyl-, especially when using sensitive techniques like LC-MS. mdpi.com The co-elution of other compounds from the sample matrix (e.g., other sugars, proteins, fats, salts) can interfere with the ionization of maltose in the MS source, leading to inaccurate quantification. youtube.comchromatographyonline.com The extent of these effects can vary significantly between different sample types and even between different batches of the same sample. youtube.com

Several strategies can be employed to assess and mitigate matrix effects:

Sample Preparation and Cleanup: The most direct approach is to remove interfering components from the sample extract before analysis. This can involve techniques like solid-phase extraction (SPE), liquid-liquid extraction, or protein precipitation. youtube.com For food samples, which are often complex, a defatting step may be necessary if the fat content is high. nih.gov

Chromatographic Separation: Optimizing the chromatographic method to separate maltose from matrix components can effectively reduce interference. youtube.com The use of advanced column chemistries, such as porous graphitic carbon (PGC), has shown excellent performance in separating disaccharide isomers like maltose and lactose (B1674315), which often co-elute on conventional columns. researchgate.net

Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is free of the analyte. youtube.com This approach helps to compensate for the signal suppression or enhancement caused by the matrix, as the standards and the samples experience the same effect. chromatographyonline.com

Isotope-Labeled Internal Standards: The use of a stable isotope-labeled version of maltose (e.g., ¹³C-maltose) as an internal standard is considered the gold standard for correcting matrix effects. The labeled standard co-elutes with the native analyte and experiences the same matrix effects, allowing for accurate normalization of the signal. mdpi.com

Standard Addition: In this method, known amounts of the analyte are added to the sample extract itself to create a calibration curve within each sample. This is a very effective but time-consuming approach to correct for matrix effects. chromatographyonline.com

Dilution: Simply diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their effect on the analyte signal. However, this may compromise the method's sensitivity if the analyte concentration is low. chromatographyonline.comyoutube.com

The choice of strategy depends on the complexity of the matrix, the required sensitivity of the assay, and the availability of resources like blank matrices or isotope-labeled standards. mdpi.com

Table 2: Strategies to Mitigate Matrix Effects in D-Glucose, 4-O-alpha-D-glucopyranosyl- Analysis

Strategy Principle Advantages Disadvantages Reference
Sample Cleanup (e.g., SPE) Removes interfering compounds from the sample matrix prior to injection. Reduces matrix load, improves column life, can minimize ion suppression/enhancement. Can be time-consuming, may lead to analyte loss, requires method development. youtube.com
Optimized Chromatography Separates the analyte from co-eluting matrix components. Directly reduces interference at the source. May not be possible to separate all interferences from the analyte, especially in multi-residue methods. youtube.comresearchgate.net
Matrix-Matched Calibration Prepares standards in a blank matrix to mimic the effect on samples. Compensates for signal suppression or enhancement. Requires a representative blank matrix which may not always be available; matrix effects can vary between samples. chromatographyonline.comyoutube.com
Isotope-Labeled Internal Standards An isotopically labeled analog of the analyte is added to samples and standards to normalize the signal. Considered the most accurate method for correction as it mimics the analyte's behavior. Can be expensive and may not be commercially available for all analytes. mdpi.com
Standard Addition A calibration curve is generated within each sample by adding known amounts of standard. Highly accurate as it corrects for effects specific to each individual sample. Labor-intensive, time-consuming, and requires a larger sample volume. chromatographyonline.com

| Dilution | Reduces the concentration of all components in the extract, including interferences. | Simple and effective for highly concentrated matrices. | Reduces sensitivity, potentially raising the limit of detection above required levels. | chromatographyonline.comyoutube.com |

Future Research Directions and Unresolved Questions in D Glucose, 4 O Alpha D Glucopyranosyl Research

Discovery and Elucidation of Novel Metabolic Pathways in Underexplored Organisms

While the canonical pathways of maltose (B56501) metabolism are well-documented in model organisms like Escherichia coli, a vast and largely unexplored diversity of metabolic strategies likely exists in other microorganisms. mdpi.comnih.gov The investigation of these "non-canonical" pathways in underexplored organisms, such as extremophiles, marine microbes, and gut commensals, represents a significant frontier in maltose research. researchgate.netwalshmedicalmedia.com

A notable example of a divergent pathway was discovered in Enterococcus faecalis. This bacterium utilizes a phosphoenolpyruvate (B93156) (PEP):maltose phosphotransferase system (PTS) for maltose uptake and phosphorylation, but surprisingly lacks the expected 6-phospho-α-glucosidase. nih.gov Instead, it employs a novel maltose 6'-phosphate phosphatase (MapP) to dephosphorylate the internalized maltose 6'-phosphate. nih.gov The resulting intracellular maltose is then cleaved by maltose phosphorylase into glucose and glucose 1-phosphate. nih.gov This discovery highlights the potential for uncovering unique enzymatic solutions to maltose metabolism. nih.gov

Future research in this area will likely focus on:

Genome Mining and Metagenomics: High-throughput sequencing of environmental samples can reveal novel genes and gene clusters associated with maltose utilization. walshmedicalmedia.com

Functional Characterization: Identifying the functions of newly discovered enzymes and pathways will be crucial to understanding their physiological roles. walshmedicalmedia.com

Biotechnological Applications: Novel maltose metabolic pathways could be harnessed for various biotechnological purposes, including the production of biofuels and specialty chemicals from renewable feedstocks. walshmedicalmedia.com

Unresolved questions include the prevalence of these alternative pathways across different microbial phyla and the environmental conditions that favor their evolution and maintenance.

Deeper Mechanistic Understanding of Regulatory Networks and Allosteric Control

The regulation of maltose metabolism is a complex process involving intricate networks of transcriptional control and allosteric regulation. wikipedia.orgnumberanalytics.com In E. coli, the maltose regulon is a classic model for understanding gene regulation, controlled by the transcriptional activator MalT. nih.govcaister.com The activity of MalT is modulated by the inducer maltotriose (B133400) and is subject to catabolite repression through the cAMP/CAP complex and the global regulator Mlc. nih.govcaister.com

A key aspect of this regulation is the allosteric control exerted by various proteins. wikipedia.orgnih.gov For instance, the unphosphorylated form of Enzyme IIA (EIIAGlc), a component of the glucose-specific phosphotransferase system, directly binds to and inhibits the maltose transporter (MalFGK2), an ATP-binding cassette (ABC) transporter. nih.gov This interaction stabilizes the transporter in an inward-facing conformation, preventing maltose uptake when glucose is available. nih.gov Furthermore, MalK, the ATPase subunit of the maltose transporter, can interact with and inactivate MalT, providing a feedback mechanism that links transport activity to gene expression. nih.govcaister.com

Future research will aim to:

Map Global Regulatory Networks: Elucidating the complete network of interactions that control maltose metabolism, including cross-talk with other metabolic pathways. nih.gov

Characterize Allosteric Mechanisms: Determining the precise molecular mechanisms by which allosteric effectors bind to and modulate the activity of maltose-related enzymes and transporters. wikipedia.org

Identify Novel Regulators: Searching for new regulatory proteins and small molecules that influence maltose utilization.

A significant unresolved question is how these regulatory networks are integrated at a systems level to ensure a coordinated response to changing environmental conditions.

High-Resolution Structural and Dynamic Insights into D-Glucose, 4-O-alpha-D-glucopyranosyl- Transporters and Enzymes

Understanding the function of maltose transporters and enzymes at a molecular level requires high-resolution structural information. X-ray crystallography and cryo-electron microscopy have provided invaluable insights into the architecture of these proteins, particularly the E. coli maltose transporter, MalFGK2. nih.govnih.govresearchgate.net

Crystal structures have captured the transporter in multiple conformations, including an inward-facing "resting" state, an outward-facing state, and a pre-translocation intermediate state. nih.govnih.govresearchgate.net These structures have revealed how the binding of maltose-binding protein (MBP) and ATP drives conformational changes that facilitate the translocation of maltose across the cell membrane. nih.govresearchgate.net The structure of the MalFGK2-EIIAGlc complex has also shed light on the mechanism of allosteric inhibition. nih.gov

Future research in this area will likely involve:

Time-Resolved Structural Studies: Capturing the dynamic changes that occur during the transport cycle to create a "molecular movie" of the process.

Investigating Transporter Diversity: Determining the structures of maltose transporters from a wider range of organisms to understand the structural basis for different transport mechanisms.

Structure-Based Drug Design: Using structural information to design inhibitors that target maltose transporters in pathogenic bacteria or to engineer enzymes with novel properties.

A key unresolved question is how the energy from ATP hydrolysis is precisely coupled to the mechanical work of substrate translocation. nih.gov

Development of Advanced In Vivo and In Vitro Research Tools for D-Glucose, 4-O-alpha-D-glucopyranosyl- Studies

Advances in our understanding of maltose biology are intrinsically linked to the development of new research tools. A variety of analytical techniques are currently employed for maltose determination, including high-performance liquid chromatography (HPLC), gas chromatography (GC), and enzymatic assays. creative-proteomics.comrsc.org

Recent innovations include the development of a personal glucose meter (PGM)-based assay for screening α-glucosidase inhibitors. mdpi.com This method leverages the enzymatic hydrolysis of maltose to glucose, which can be easily detected by the PGM. mdpi.com In the realm of genetic and molecular biology, techniques like PCR-RFLP and adaptive laboratory evolution are being used to identify and characterize polymorphic residues in maltose transporters that affect their efficiency. nih.govresearchgate.net

Future research will focus on creating more sophisticated tools, such as:

Genetically Encoded Biosensors: Developing fluorescent protein-based sensors that can visualize maltose dynamics within living cells in real-time.

Advanced Imaging Techniques: Utilizing super-resolution microscopy to observe the subcellular localization and interactions of maltose-related proteins with high precision.

High-Throughput Screening Platforms: Creating robust platforms for the rapid screening of enzyme libraries and compound collections to identify novel maltase inhibitors or engineered enzymes. mdpi.com

A major challenge is the development of tools that can accurately measure and manipulate maltose concentrations and fluxes in specific cellular compartments.

Integration of Multi-omics Data for Systems-Level Understanding of D-Glucose, 4-O-alpha-D-glucopyranosyl- Biology

A holistic understanding of maltose biology requires the integration of data from multiple "omics" levels, including genomics, transcriptomics, proteomics, and metabolomics. nih.govyoutube.com This systems-level approach allows researchers to move beyond the study of individual components and to analyze the emergent properties of the entire network. chalmers.se

Multi-omics studies can reveal how genetic variations influence gene expression, protein abundance, and ultimately, metabolic fluxes. nih.gov For example, a study on a mutant strain of Streptococcus thermophilus with enhanced galactose metabolism used multi-omics analysis to show that while there were no mutations in the genes of the Leloir pathway, these genes were significantly up-regulated, leading to increased enzyme activities. nih.gov Such integrative analyses can uncover complex regulatory mechanisms and identify key nodes in metabolic pathways. nih.gov

Future research in this area will aim to:

Develop Sophisticated Computational Models: Building predictive models of maltose metabolism that can simulate the effects of genetic and environmental perturbations.

Integrate Diverse Datasets: Combining data from different omics platforms and experimental conditions to create comprehensive maps of maltose-related cellular processes. youtube.com

Link Genotype to Phenotype: Establishing clear causal links between genetic variations, molecular changes, and observable traits related to maltose utilization. nih.gov

A primary challenge is the development of advanced bioinformatics tools and statistical methods capable of integrating large, heterogeneous datasets and extracting meaningful biological insights. nih.gov

Q & A

Q. What techniques mitigate hygroscopicity issues during storage of 4-O-alpha-D-glucopyranosyl-D-glucose?

  • Methodological Answer : Lyophilize the compound with cryoprotectants (e.g., trehalose) to form stable amorphous solids. Store under inert gas (argon) in desiccators with molecular sieves. Characterize hydrate forms using dynamic vapor sorption (DVS) and adjust packaging accordingly .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Glucose, 4-O-alpha-D-glucopyranosyl-
Reactant of Route 2
D-Glucose, 4-O-alpha-D-glucopyranosyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.